Product packaging for DL-Tartaric acid(Cat. No.:CAS No. 526-83-0)

DL-Tartaric acid

Cat. No.: B213496
CAS No.: 526-83-0
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-dihydroxybutanedioic acid is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate acid of a 3-carboxy-2,3-dihydroxypropanoate.
Tartaric acid has been reported in Camellia sinensis, Catunaregam spinosa, and other organisms with data available.
Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O6 B213496 DL-Tartaric acid CAS No. 526-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031477
Record name 2,3-Dihydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Tartaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13966
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

210 °C c.c.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble)
Record name POTASSIUM ACID TARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.984 @ 18 °C, Relative density (water = 1): 1.79
Record name POTASSIUM ACID TARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS

CAS No.

526-83-0, 133-37-9, 87-69-4, 868-14-4
Record name 2,3-Dihydroxybutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Tartaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tartaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-tartaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanedioic acid, 2,3-dihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM ACID TARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

206 °C
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Historical Context and Fundamental Stereochemical Discoveries

Early Observations of Optical Activity and Chirality

In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for understanding optical activity. purdue.edulibretexts.orgpressbooks.pub In 1815, he discovered that certain organic substances, including a solution of tartaric acid, could rotate the plane of polarized light. pressbooks.pubconcordia.ca This phenomenon, termed optical activity, was a crucial observation. purdue.edulibretexts.org Biot noted that some substances rotated light clockwise (dextrorotatory) while others rotated it counter-clockwise (levorotatory). purdue.edupressbooks.pub His experiments in 1832 with tartaric acid derived from wine tartar specifically showed it to be dextrorotatory. libretexts.orglibretexts.orglibretexts.org Biot concluded that this property was inherent to the molecules themselves, a concept he termed "molecular dissymmetry." libretexts.orglibretexts.org

Building on Biot's findings, Louis Pasteur's research in the mid-19th century provided a monumental leap in understanding the nature of chirality. libretexts.orglibretexts.org In 1848, while studying the salts of tartaric acid, Pasteur observed something peculiar about a form known as "racemic acid" (now known as DL-tartaric acid). libretexts.orgwikipedia.org While a solution of natural tartaric acid was optically active, racemic acid was not. libretexts.orglibretexts.orgbiography.com

Pasteur meticulously examined the crystals of sodium ammonium (B1175870) tartrate. He noticed that the salt of natural tartaric acid formed hemihedral (chiral) crystals that were all identical. jocpr.com In contrast, the salt of racemic acid, when crystallized under specific conditions, produced a mixture of two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.org With the aid of tweezers, Pasteur painstakingly separated these "right-handed" and "left-handed" crystals. libretexts.orglibretexts.org

When he dissolved each type of crystal in water, he made a remarkable discovery: the solution of the "right-handed" crystals was dextrorotatory, identical to the natural tartaric acid Biot had studied. libretexts.orglibretexts.org The solution of the "left-handed" crystals was levorotatory, rotating polarized light to the same degree but in the opposite direction. libretexts.orglibretexts.org He also concluded that the racemic acid was optically inactive because it was an equal mixture of these two opposing, optically active molecules, with their effects cancelling each other out. libretexts.orglibretexts.org This experiment marked the first-ever resolution of a racemic mixture and laid the foundation for the field of stereochemistry. libretexts.orglibretexts.orgwikipedia.org Pasteur correctly hypothesized that the different optical activities were due to the three-dimensional, asymmetric arrangement of the atoms within the molecules themselves. libretexts.orgadvancedsciencenews.com

Isomeric Forms and Chiral Purity

Tartaric acid (C₄H₆O₆) has two chiral centers, leading to the existence of several stereoisomers. chemcess.combyjus.com

Dextrotartaric Acid, Levotartaric Acid, and Mesotartaric Acid as Stereoisomers

The three primary stereoisomers of tartaric acid are:

Dextrotartaric acid (L-(+)-tartaric acid): This is the naturally occurring and most common form of tartaric acid, found in grapes and other fruits. wikipedia.orgatamanchemicals.com It is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). libretexts.orgmasterorganicchemistry.com Its configuration is (2R, 3R). wikipedia.orgquora.com

Levotartaric acid (D-(-)-tartaric acid): This is the enantiomer of dextrotartaric acid, meaning it is its non-superimposable mirror image. chemcess.comquora.com It rotates plane-polarized light to the left (counter-clockwise) to an equal degree as the dextro form rotates it to the right. libretexts.orgmasterorganicchemistry.com Its configuration is (2S, 3S). wikipedia.orgquora.com

Mesotartaric acid: This is a diastereomer of the other two forms. jocpr.com It is optically inactive because it has an internal plane of symmetry, meaning the molecule is superposable on its mirror image. wikipedia.orgpw.live This internal compensation occurs because one chiral center effectively cancels out the optical rotation of the other. wikipedia.orgresearchgate.net It is an achiral compound despite having two chiral centers. wikipedia.orgquora.com

FeatureDextrotartaric Acid (L-(+)-tartaric acid)Levotartaric Acid (D-(-)-tartaric acid)Mesotartaric Acid
Configuration (2R, 3R)(2S, 3S)(2R, 3S) or (2S, 3R)
Optical Activity Dextrorotatory (+)Levorotatory (-)Inactive (Internal Compensation)
Relationship Enantiomer of Levo formEnantiomer of Dextro formDiastereomer of Dextro/Levo forms
Chirality ChiralChiralAchiral (Meso)
Melting Point ~170 °C~170 °C~140 °C (anhydrous)

Racemic this compound: Composition and Significance

This compound, also known as racemic acid, is not a single stereoisomer but an equimolar (50:50) mixture of dextrotartaric and levotartaric acids. wikipedia.orgnumberanalytics.comwisdomlib.org Because it contains equal amounts of the two enantiomers, their equal and opposite optical rotations cancel each other out, resulting in a mixture that is optically inactive. libretexts.orglibretexts.org

Advanced Synthesis Methodologies and Pathways

Chemical Synthesis Routes

The chemical synthesis of DL-tartaric acid predominantly involves the oxidation of unsaturated C4 dicarboxylic acids, namely maleic acid and fumaric acid, or the racemization of its optically active isomers.

Oxidation of Maleic Acid and Fumaric Acid Precursors

The introduction of hydroxyl groups across the double bond of maleic or fumaric acid is a primary strategy for synthesizing tartaric acid. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.

The use of hydrogen peroxide as an oxidant, often in the presence of a metal salt catalyst, is a well-established method for producing this compound. google.com This process typically involves the epoxidation of maleic acid to form an epoxysuccinic acid intermediate, which is subsequently hydrolyzed to yield this compound. google.com

Tungsten-based catalysts, such as sodium tungstate (B81510) and tungstic acid, are frequently employed. googleapis.compw.edu.pl The reaction mechanism involves the formation of a pertungstic acid species from the reaction of the catalyst with hydrogen peroxide. google.com This species then epoxidizes maleic acid to cis-epoxysuccinic acid, which upon hydrolysis, yields this compound. google.com Molybdenum-based catalysts, like sodium molybdate, can also be used and exhibit similar reactivity. google.com Research has shown that modifying tungsten-zirconia catalysts with silica (B1680970) can enhance catalytic activity by promoting the formation of stable Lewis and Brønsted acid sites, which are crucial for the epoxidation and subsequent hydrolysis steps, respectively. researchgate.netcofc.edu

The reaction conditions, including temperature, reactant molar ratios, and catalyst concentration, are critical for optimizing the yield of this compound. Studies have indicated that a temperature of around 70°C and a molar excess of maleic acid to hydrogen peroxide can be favorable. google.com

Table 1: Catalysts and Intermediates in Hydrogen Peroxide Oxidation

PrecursorOxidantCatalyst ExamplesIntermediateFinal Product
Maleic AcidHydrogen PeroxideSodium Tungstate, Tungstic Acid, Sodium Molybdate, SiO2-modified WO3-ZrO2cis-Epoxysuccinic acidThis compound
Fumaric AcidHydrogen PeroxideOsmium TetroxideNot specifiedRacemic Tartaric Acid

This table provides an overview of common components in the hydrogen peroxide oxidation pathway.

Potassium permanganate (B83412) is another effective oxidizing agent for the synthesis of tartaric acid from maleic and fumaric acid. The oxidation of fumaric acid with potassium permanganate yields racemic (DL-) tartaric acid. sciencemadness.org Conversely, the oxidation of maleic acid with a dilute alkaline solution of potassium permanganate primarily produces meso-tartaric acid. sciencemadness.org The stereochemical outcome of this reaction is a key differentiator between the two precursors.

An indirect route to this compound involves the initial oxidation of benzene (B151609). wikipedia.org Benzene can be oxidized to produce maleic acid and fumaric acid, which then serve as the direct precursors for the subsequent oxidation steps to form this compound, as described in the sections above. googleapis.comwikipedia.org This multi-step process integrates the production of the necessary C4 dicarboxylic acids from a basic aromatic hydrocarbon.

Racemization Techniques of Optically Active Isomers

This compound can be produced by the racemization of its optically active enantiomers, d-tartaric acid or l-tartaric acid. This is a crucial process, especially considering that d-tartaric acid is a byproduct of the resolution of synthetic this compound to obtain the naturally occurring l-tartaric acid. google.com

One established method involves heating d-tartaric acid with a small quantity of water at elevated temperatures, for instance, 175°C. orgsyn.org Another approach is to boil the optically active isomer with a concentrated alkaline solution, such as sodium hydroxide (B78521). orgsyn.org The racemization process can be influenced by the presence of meso-tartaric acid, which can be added to the reaction mixture to facilitate the conversion. google.com The resulting racemic mixture can then be separated to yield this compound.

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalytic and enzymatic methods have gained prominence as sustainable alternatives to traditional chemical synthesis. These approaches often offer high selectivity and operate under milder reaction conditions.

A significant biocatalytic route involves the use of enzymes, specifically cis-epoxysuccinate hydrolase (CESH). chemicalbook.commdpi.com This enzyme catalyzes the enantioselective hydrolysis of cis-epoxysuccinate to produce either l(+)- or d(-)-tartaric acid with very high enantiomeric purity. mdpi.comnih.gov The cis-epoxysuccinate precursor is typically generated through the chemical epoxidation of maleic acid. chemicalbook.com This "semi-synthetic" or "hybrid" approach combines a chemical step with a biological one to achieve a highly specific product. niranbio.com Research has demonstrated that a 100% bioconversion rate of tartaric acid can be achieved from cis-epoxysuccinic acid disodium (B8443419) as a substrate in a laboratory setting. niranbio.com

Microbial fermentation is another powerful biocatalytic strategy. Various microorganisms can convert carbon sources like glucose and its derivatives into tartaric acid. chemicalbook.comniranbio.com For instance, engineered strains of Gluconobacter oxydans have been developed to produce tartaric semialdehyde, a precursor to tartaric acid, from glucose. nih.gov Furthermore, certain microorganisms, including species from the genera Pseudomonas, Cryptococcus, Tricosporon, and Klebsiella, have the ability to asymmetrically assimilate tartaric acid isomers. googleapis.com This characteristic can be exploited to resolve a racemic mixture of tartaric acid by selectively consuming one enantiomer, leaving the other in the culture broth. googleapis.com

Table 2: Biocatalytic and Enzymatic Synthesis of Tartaric Acid

ApproachKey Biocatalyst/MicroorganismSubstrate(s)Product(s)
Enzymatic Hydrolysiscis-Epoxysuccinate Hydrolase (CESH)cis-Epoxysuccinatel(+)- or d(-)-Tartaric Acid
Microbial FermentationEngineered Gluconobacter oxydansGlucoseTartaric Semialdehyde
Microbial ResolutionPseudomonas, Cryptococcus, Tricosporon, Klebsiella spp.This compoundd(-)-Tartaric Acid (by consuming L-form)

This table summarizes key components of biocatalytic and enzymatic routes for tartaric acid production.

Enantioselective Production of L(+) and D(-) Tartaric Acids

The enantioselective synthesis of L(+)- and D(-)-tartaric acids has been effectively realized through the use of bacteria that exhibit cis-epoxysuccinate hydrolase (CESH) activity. mdpi.comnih.gov These microbial methods are often considered more straightforward and cost-effective for producing the individual enantiomers compared to chemical synthesis, which can result in a less soluble racemic product. mdpi.com

Application of cis-Epoxysuccinate Hydrolase (CESH) Activity

cis-Epoxysuccinate hydrolases (CESHs) are enzymes that catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield an enantiomerically pure tartrate. mdpi.com Bacteria possessing CESH activity were first identified in the 1970s, with the synthesis of L(+)-TA marking the first application of an epoxide hydrolase. mdpi.com CESHs are notable because their substrate is a small, mirror-symmetric, and highly hydrophilic molecule, and they produce products with exceptionally high enantiomeric purity, often approaching 100% enantiomeric excess. mdpi.comnih.govresearchgate.net

A variety of bacteria have been found to produce either CESH that yields L(+)-tartaric acid (CESH[L]) or D(-)-tartaric acid (CESH[D]). researchgate.net These bacteria are distributed across more than ten genera. researchgate.net Interestingly, bacteria with CESH[L] activity include both Gram-positive and Gram-negative species, whereas, to date, all identified species with CESH[D] activity are Gram-negative. researchgate.net

Catalytic Mechanisms of CESHs

The catalytic mechanisms of CESHs have been a subject of intense study. For CESH[L], recent structural studies have identified a catalytic triad (B1167595) of Asp-His-Glu. nih.gov An arginine residue provides a proton to the oxirane oxygen, which facilitates the opening of the epoxide ring. nih.gov The crystal structures of two CESH[L]s have been determined in various forms (ligand-free, product-complexed, and catalytic intermediate), revealing a specific binding mode for the mirror-symmetric substrate. nih.gov

For CESH[D], structural and mutagenesis analyses have revealed the presence of a zinc ion and key residues that are essential for the stereoselective catalytic reaction. rsc.org Homology modeling suggests that CESH[D] has a TIM barrel fold with a crucial metal ion for its activity. mdpi.com Unlike the classic epoxide hydrolases from the α/β-hydrolase fold superfamily which have an "Asp-His-Asp" catalytic triad, CESHs show no sequence similarity. sjtu.edu.cn

Whole Cell Catalysis and Enzyme Immobilization Strategies

Due to the often low stability of purified CESH enzymes, particularly CESH[L], whole-cell catalysis and enzyme immobilization are common strategies to enhance stability and reusability for industrial applications. mdpi.comresearchgate.netnih.gov

Whole-Cell Catalysis: Bacterial cells producing CESH are frequently used as whole-cell catalysts. nih.gov A significant drawback, however, is the low cell permeability for the substrate. nih.gov To address this, surface display systems have been developed where the CESH enzyme is anchored to the outer surface of the bacterial cell, thereby overcoming the permeability issue. nih.gov

Enzyme and Cell Immobilization: Immobilization techniques aim to improve the operational stability of the biocatalyst. mdpi.com Various carriers have been explored for immobilizing whole cells, including:

Gelatin beads mdpi.com

Pectate gel beads mdpi.com

κ-carrageenan mdpi.com

Sodium alginate-cellulose sulfate-poly(methylene-co-guanidine) capsules researchgate.net

Immobilization Carrier/MethodBiocatalystKey FindingsReference
κ-carrageenanNocardia tartaricans cells, recombinant E. coli cellsExcellent carrier for immobilization, leading to high efficiency and stability. mdpi.com
Calcium pectate gel (CPG)Nocardia tartaricans cellsAdvantageous for preparing spherical particles with high activity and stability. mdpi.com
Surface Display (InaPbN anchor)CESH[L] in E. coliOvercomes low cell permeability, resulting in higher total activity than intracellular expression. nih.gov
Cellulose (with CBM fusion)Recombinant CESHIncreased pH and temperature adaptability of the enzyme. researchgate.net
Sodium alginate−cellulose sulfate (B86663)−poly(methylene-co-guanidine) capsulesNocardia tartaricans cellsTwo-fold increase in CES hydrolase activity and improved storage stability. researchgate.net

Metabolic Engineering for Precursor Synthesis (e.g., Tartaric Semialdehyde)

A promising green chemistry approach involves the microbial production of tartaric acid precursors from renewable biomass like glucose. nih.govnih.gov One key precursor is tartaric semialdehyde. nih.govnih.govresearchgate.net

Recent research has focused on developing engineered microbial cell factories for this purpose. nih.govnih.gov A notable example is the use of Gluconobacter oxydans, a bacterium known for its oxidative fermentation capabilities. nih.govnih.gov By employing metabolic engineering and a modular "Push-Pull" strategy, researchers have successfully engineered G. oxydans to produce tartaric semialdehyde from glucose. nih.govnih.gov

This was achieved by introducing a mutant transketolase (TKTA_M) from Escherichia coli that can catalyze the production of tartaric semialdehyde. nih.govresearchgate.net The engineered G. oxydans strain, under optimized conditions (pH 6.0 and 30°C), was able to produce significant quantities of tartaric semialdehyde. nih.govnih.gov Further process optimization in a controlled fermentation environment led to even higher yields and productivity. nih.govnih.gov

Engineered StrainPrecursorSubstrateProduction TiterProductivityReference
Gluconobacter oxydans T02Tartaric semialdehydeGlucose48.88 ± 2.16 g/L1.018 g/L·h nih.govnih.gov
Escherichia coli with TKTA_MTartaric semialdehyde5-keto-d-gluconate and ethanolaldehyde3.71 g (final yield)N/A researchgate.net

Semi-Synthetic Routes Utilizing Epoxysuccinic Acid Hydrolase

Semi-synthetic methods combine chemical synthesis with biocatalysis to produce tartaric acid. niranbio.comchemicalbook.com A common route starts with maleic acid or maleic anhydride (B1165640). niranbio.comchemicalbook.com

The process typically involves two main steps:

Chemical Epoxidation: Maleic acid is chemically epoxidized to form cis-epoxysuccinic acid or its salt. This reaction often uses hydrogen peroxide as an oxidant and a catalyst such as a tungsten compound. niranbio.comgoogle.com

Enzymatic Hydrolysis: The resulting cis-epoxysuccinate is then hydrolyzed using an epoxysuccinic acid hydrolase (CESH) to produce tartaric acid. niranbio.comchemicalbook.com

This semi-synthetic approach can achieve high bioconversion rates, with laboratory-scale fermentations reporting up to 100% conversion of disodium cis-epoxysuccinate to tartaric acid. niranbio.com This method offers the advantage of producing a high-purity product. niranbio.com

Industrial-Scale Production and Process Optimization

The industrial production of this compound primarily relies on chemical synthesis and, increasingly, on biocatalytic and semi-synthetic methods. niranbio.com

Chemical Synthesis: A prevalent chemical synthesis method involves the oxidation of maleic anhydride. niranbio.com Using hydrogen peroxide as the oxidant and tungstic acid as the catalyst, maleic anhydride is converted to epoxy succinic acid, which is subsequently hydrolyzed to tartaric acid. niranbio.com Another route involves the oxidation of benzene or naphthalene (B1677914) to yield maleic acid and fumaric acid, which are then reacted with hydrogen peroxide to produce this compound. niranbio.com

Process Optimization for Biocatalytic Routes: For industrial-scale biocatalytic production, process optimization is critical. researchgate.net Studies have focused on improving the catalytic efficiency of CESH. For example, using a heterogeneous substrate system composed of both sodium-type and calcium-type cis-epoxysuccinate was shown to significantly improve the catalytic efficiency of an engineered E. coli expressing CESH. researchgate.net Scale-up tests in large stirred tank reactors (e.g., 15 m³) have demonstrated the potential of such optimized processes for industrial production of L-(+)-tartaric acid. researchgate.net

Continuous bioconversion processes using immobilized cells have also been a key area of optimization to enhance productivity and catalyst stability. mdpi.com The choice of substrate composition and the use of fed-batch strategies are crucial factors in maximizing the efficiency of industrial-scale bioconversions. researchgate.net

Extraction from By-products of Fermentation Processes

The primary industrial source for tartaric acid is the by-products generated during wine fermentation. rdd.edu.iqatamanchemicals.comchemcess.comwikipedia.org These residues, rich in potassium hydrogen tartrate (also known as cream of tartar), serve as the raw material for the production of L-(+)-tartaric acid, which can subsequently be used in processes to create the racemic this compound mixture. atamanchemicals.combritannica.com The main by-products utilized are argol, lees, and press cakes. atamanchemicals.comchemcess.com

Argol is the crystalline crust that forms inside wine vats during the second fermentation, while lees are the slimy sediments that settle at the bottom. atamanchemicals.comchemcess.com The concentration of potassium bitartrate (B1229483) varies significantly among these by-products, which directly impacts their value as a raw material.

Table 1: Potassium Bitartrate Content in Wine Fermentation By-products

By-productPotassium Bitartrate Content (%)
Tartar (Argol)80–90%
Dried Lees55–70%
Lees19–38%
Data sourced from Chemcess chemcess.com

The extraction process, often referred to as the Scheele-Lowitz neutral process, begins with the purification and conversion of these tartrate-rich materials. chemcess.com The crude by-product is first ground and roasted at approximately 160°C to eliminate organic impurities that could impede subsequent filtration steps. chemcess.com

The core of the extraction involves a two-stage chemical conversion:

Precipitation of Calcium Tartrate: The roasted material is diluted with water and neutralized with calcium hydroxide. wikipedia.orgbritannica.com The addition of calcium chloride is common to enhance the reaction's efficiency, leading to the precipitation of calcium tartrate. chemcess.com The chemical reaction is as follows: 2 KHC₄H₄O₆ + Ca(OH)₂ + CaCl₂ → 2 CaC₄H₄O₆ + 2 KCl + 2 H₂O chemcess.com The resulting solid calcium tartrate is then separated from the liquid by filtration. chemcess.comatamankimya.com

Acidification to Tartaric Acid: The purified calcium tartrate is then treated with an aqueous solution of sulfuric acid. atamanchemicals.comwikipedia.org This step decomposes the calcium salt, yielding a solution of tartaric acid and insoluble calcium sulfate, which is removed by filtration. chemcess.com CaC₄H₄O₆ + H₂SO₄ → H₂C₄H₄O₆ + CaSO₄ chemcess.com

The final solution of tartaric acid is concentrated through vacuum evaporation, crystallized, and dried to produce the purified L-(+)-tartaric acid. chemcess.com To obtain this compound from this natural isomer, further chemical processing is required, such as boiling the L-(+)-tartaric acid with a sodium hydroxide solution, which promotes racemization. atamanchemicals.comorgsyn.org

Comparison of Yields and Efficiency Across Different Methods

The production of this compound can be achieved through various pathways, each with distinct yields and efficiencies. The methods range from the conversion of naturally sourced L-(+)-tartaric acid to fully synthetic routes.

Chemical Synthesis from Maleic Anhydride: A prominent commercial method for producing racemic (DL)-tartaric acid is the oxidation of maleic anhydride or maleic acid. britannica.comchemicalbook.com This process typically involves epoxidation with hydrogen peroxide, catalyzed by tungstate compounds, followed by hydrolysis of the resulting cis-epoxysuccinic acid. rdd.edu.iqwikipedia.org Research has shown that this method can be highly efficient. For instance, the oxidation of maleic acid with hydrogen peroxide in the presence of a tungsten catalyst has been reported to achieve a yield of 80% for pure this compound. pw.edu.pl Recent advancements using modified catalysts, such as SiO₂-modified WO₃-ZrO₂, have demonstrated improved catalytic activity and stability, leading to higher yields of this compound compared to traditional catalysts like sodium tungstate. researchgate.net

Conversion from L-(+)-Tartaric Acid: this compound can be produced by the racemization of L-(+)-tartaric acid obtained from fermentation by-products. One method involves boiling d-tartaric acid with a sodium hydroxide solution for several hours. orgsyn.org This process yields a mixture of this compound and meso-tartaric acid. The reported yield for the isolated this compound from this method is in the range of 29–33.4%. orgsyn.org

Semi-Synthetic and Fermentation Methods: Biosynthetic and semi-synthetic routes offer alternative pathways. The semi-synthetic method combines chemical synthesis with enzymatic transformation. For example, maleic acid is chemically converted to an epoxy intermediate, which is then hydrolyzed by enzymes to produce tartaric acid. ziochemical.com Laboratory studies using cis-epoxysuccinate hydrolase have shown a biotransformation rate of up to 100%. ziochemical.com However, direct fermentation methods that use microorganisms to produce tartaric acid from carbon sources like glucose often suffer from low yields, which has limited their industrial-scale application. chemicalbook.com

The following table summarizes the reported yields for various this compound synthesis methods.

Table 2: Comparison of Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialCatalyst/ReagentReported Yield (%)Reference
Chemical SynthesisMaleic AcidTungsten Catalyst / H₂O₂80% pw.edu.pl
Conversion (Racemization)d-Tartaric AcidSodium Hydroxide29–33.4% orgsyn.org
Chemical SynthesisMaleic AnhydrideSiO₂-WO₃-ZrO₂ / H₂O₂High (surpasses Na₂WO₄) researchgate.net
Semi-Synthetic (Lab Scale)cis-Epoxy Sodium SuccinateEnzyme (Hydrolase)~100% (Biotransformation rate) ziochemical.com
Chemical SynthesisMaleic AnhydrideHydroxychlorinationLow chemicalbook.com

Chemical Reactivity, Transformation Mechanisms, and Kinetics

Oxidation Reaction Mechanisms

The oxidation of DL-tartaric acid involves several pathways, leading to the formation of various smaller organic acids. The mechanisms and kinetics of these transformations are influenced by the choice of oxidizing agent and the reaction conditions.

HOOC-CH(OH)-CH(OH)-COOH + H₂O₂ → HOOC-C(OH)=C(OH)-COOH + 2 H₂O atamankimya.comsciencemadness.orgwikipedia.org

This reaction is part of an autocatalytic cycle where the presence of Fe(II) catalyzes the activation of dissolved oxygen, producing the hydrogen peroxide necessary for the oxidation. researchgate.net The process involves distinct initiation, propagation, and termination phases, with the propagation phase being a self-sustained chain reaction. researchgate.net

Dihydroxymaleic acid, the product of the initial oxidation of tartaric acid, can be further oxidized to form tartronic acid. smolecule.comatamankimya.comwikipedia.org This subsequent oxidation step can be achieved using nitric acid as the oxidizing agent. smolecule.comatamankimya.comwikipedia.org The non-volatile products of tartaric acid oxidation contain a dicarboxylic acid that can be isolated and identified as tartronic acid. rsc.org

The oxidation of this compound by water-soluble colloidal manganese dioxide (MnO₂) has been studied using conventional spectrophotometry. researchgate.netniscpr.res.in This reaction exhibits complex kinetics, including autocatalysis and dependence on acid concentration and surfactants. researchgate.netniscpr.res.in

The oxidation of this compound by colloidal MnO₂ is an autocatalytic process. researchgate.netniscpr.res.inscispace.com The autocatalyst is identified as manganese(II) (Mn(II)), which is a reduction product of the colloidal MnO₂. researchgate.net The reaction exhibits first-order kinetics with respect to both the oxidant, colloidal [MnO₂], and the substrate, [tartaric acid]. researchgate.netniscpr.res.in The kinetic data show an autocatalytic behavior attributed to the oxidation of Mn(II) on the MnO₂ surface. researchgate.net The addition of external Mn(II) has a complex effect on the reaction rate, causing an increase in the rate constant, although the exact dependence is difficult to predict due to its involvement in multiple reaction steps. researchgate.netniscpr.res.in

Table 1: Reaction Orders for the Oxidation of this compound by Colloidal MnO₂

Reactant Reaction Order Citation
This compound First-order researchgate.net, niscpr.res.in
Colloidal MnO₂ First-order researchgate.net
H⁺ (Acid-dependent path) Fractional researchgate.net, niscpr.res.in

The kinetics of the oxidation of this compound by colloidal MnO₂ reveal the existence of both acid-dependent and acid-independent reaction pathways. researchgate.netniscpr.res.inscispace.comresearchgate.net When the pseudo-first-order rate constant is plotted against the hydrogen ion concentration [H⁺], the resulting graph has a positive intercept on the y-axis, which confirms the presence of both reaction paths. niscpr.res.in For the acid-dependent path, the reaction shows a fractional order with respect to [H⁺]. researchgate.netniscpr.res.in The proposed mechanism involves the rapid adsorption of this compound and hydrogen ions onto the surface of the MnO₂ particles. niscpr.res.in This is followed by a rate-determining step involving a one-step, two-electron transfer. niscpr.res.in

The presence of surfactants significantly influences the kinetics of the oxidation of this compound by colloidal MnO₂. The effect varies depending on the type of surfactant used. researchgate.netniscpr.res.in

Anionic Surfactants: Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been found to have no effect on the reaction rate. researchgate.netniscpr.res.in

Non-ionic Surfactants: Non-ionic surfactants, specifically Triton X-100, catalyze the reaction. researchgate.netniscpr.res.in This catalytic effect is explained by a model where the surfactant helps to bring the reactants into close proximity. researchgate.net

Cationic Surfactants: In the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), experiments could not be conducted due to the precipitation of the colloidal MnO₂. researchgate.netniscpr.res.in

The catalytic effect of the non-ionic surfactant Triton X-100 has been successfully interpreted using a pseudo-phase model. researchgate.net

Table 2: Effect of Surfactants on the Oxidation of this compound by Colloidal MnO₂

Surfactant Type Example Effect on Reaction Rate Citation
Anionic Sodium Dodecyl Sulfate (SDS) No effect researchgate.net, niscpr.res.in
Non-ionic Triton X-100 Catalytic researchgate.net, niscpr.res.in
Cationic Cetyltrimethylammonium Bromide (CTAB) Precipitation of MnO₂ researchgate.net, niscpr.res.in

Kinetics of Oxidation by Potassium Permanganate (B83412)

The oxidation of this compound by potassium permanganate has been a subject of kinetic studies to understand the reaction mechanism, the influence of catalysts, and the determination of activation parameters.

In an acetic acid medium, the oxidation of this compound by potassium permanganate exhibits pseudo-first-order kinetics. researchgate.netresearchgate.net This is established under conditions where the concentration of tartaric acid is significantly higher than that of potassium permanganate. researchgate.netresearchgate.net The reaction is first order with respect to both the permanganate ion and this compound in the initial stages. researchgate.netresearchgate.net

The activation parameters for this reaction have been determined. In the absence of a catalyst, the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide insight into the transition state of the reaction. researchgate.net The values indicate the energy barrier and the degree of order in the transition state. researchgate.net The reaction is catalyzed by H+ ions, and the rate is independent of the initial concentration of Ce(III) ions when cerium(IV) is used as the oxidant. cdnsciencepub.com A proposed mechanism involves the formation of a Ce(IV)-tartaric acid complex, which then undergoes a rate-determining disproportionation assisted by a proton. cdnsciencepub.com

Table 1: Activation Parameters for the Oxidation of this compound by Potassium Permanganate

Condition Ea (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) ΔG‡ (kJ/mol)
In absence of TX-100 54.346 51.885 -64.267 70.972
In presence of TX-100 33.671 31.210 -130.538 69.979

Data sourced from Hassan et al. (2012) researchgate.net

The presence of surfactants, such as the non-ionic surfactant TX-100, can catalyze the oxidation of this compound by potassium permanganate. researchgate.netresearchgate.net This catalytic effect is explained by the pseudo-phase model, which treats the micellar and aqueous phases as distinct regions where the reaction can occur. researchgate.netresearchgate.netdergipark.org.tr The model posits that the reactants partition between the bulk aqueous solution and the micellar phase, with the reaction taking place in both phases. dergipark.org.tr

The rate of the reaction increases with the concentration of the surfactant, indicating that the surfactant micelles provide a favorable environment for the reaction. researchgate.net The binding constants of the reactants to the micelles can be calculated using this model, providing a quantitative measure of the interaction between the reactants and the micellar aggregates. researchgate.netui.ac.id The pseudo-phase model has been successfully applied to explain the influence of micelles on the rates of various reactions. researchgate.netdergipark.org.tr

Degradation via Fenton and Fenton-like Systems

The degradation of this compound can be achieved through advanced oxidation processes such as the Fenton and Fenton-like systems. medcraveonline.comomu.edu.tr The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. omu.edu.trresearchgate.net

The autoxidation of tartaric acid in the presence of Fe(II) at low pH demonstrates autocatalytic behavior, characterized by distinct initiation, propagation, and termination phases. researchgate.netacs.orgaip.org The process is initiated by the activation of oxygen, leading to the formation of hydrogen peroxide. researchgate.netacs.org This is followed by the Fenton reaction, where Fe(II) reacts with the generated H₂O₂ to produce hydroxyl radicals that oxidize the tartaric acid. acs.orgaip.org A key feature of this process is the regeneration of H₂O₂ during the propagation phase, creating a self-sustaining chain reaction. researchgate.netacs.org The pH of the solution plays a crucial role; as the pH increases, the initiation phase accelerates, but the propagation phase shortens. researchgate.netacs.org Fenton-like reactions, which can involve other iron species or occur under different conditions, also contribute to the degradation, often through a cyclic mechanism involving the regeneration of Fe²⁺. omu.edu.tr

Intermolecular Reactions and Decomposition

Esterification and Anhydride (B1165640) Formation Mechanisms

This compound can undergo intermolecular reactions, primarily esterification and anhydride formation. Studies have shown that solid this compound is not entirely pure and contains oligomers formed through esterification. mdpi.com This suggests that even at low temperatures, esterification can occur, leading to the formation of ester bonds between tartaric acid molecules. mdpi.com The presence of water can influence this equilibrium, with excess water favoring the hydrolysis of these ester bonds. mdpi.com

The formation of anhydrides from tartaric acid is another significant reaction pathway. mdpi.com This process can be a part of the decomposition mechanism, particularly at elevated temperatures. mdpi.com For instance, the synthesis of dibenzoyl-L-tartaric acid involves the initial formation of L-dibenzoyl tartaric anhydride from L-tartaric acid and benzoyl chloride, which is then hydrolyzed to the final product. chemicalbook.com It has been suggested that racemic this compound might be more susceptible to intramolecular anhydride formation, which could limit the availability of carboxylic acid groups for other reactions like polymerization. pnas.org

Thermal Decomposition Pathways and Structural Alterations

The thermal decomposition of this compound involves complex structural alterations. mdpi.comccsenet.org Studies using techniques like thermogravimetry (TGA) and differential scanning calorimetry (DSC) have revealed that both anhydrous and hydrated forms of this compound decompose before melting. mdpi.com Significant mass loss occurs in the same temperature range as the peak often attributed to melting, indicating that fluidization happens concurrently with severe decomposition. mdpi.com

The decomposition process is initiated at relatively low temperatures and is more pronounced for the hydrated form. mdpi.com Up to 75°C, esterification is a dominant decomposition pathway. mdpi.com At higher temperatures, this trend appears to reverse, possibly due to an increase in water and a decrease in carboxylic acid groups resulting from anhydride formation. mdpi.com The thermal decomposition of L- and D-tartaric acid has been observed to start around 443 K (170°C). ccsenet.orgresearchgate.net The decomposition products likely include evolved gases such as water and carbon monoxide. ccsenet.orgresearchgate.net Hydroxyl-containing diacids like tartaric acid primarily undergo dehydration as a decomposition pathway. tandfonline.com

Complexation Chemistry and Coordination Compound Formation

This compound, a racemic mixture of D-(-)- and L-(+)-tartaric acid, is a versatile organic compound capable of forming coordination complexes with a wide array of metal ions. chemicalbook.com Its structure, featuring two carboxylic acid groups and two hydroxyl groups, allows it to act as a polydentate ligand, binding to metal centers through multiple coordination sites. rsc.orgformulationbio.com This chelating ability is fundamental to its use in various industrial and laboratory applications, from cleaning metal surfaces to facilitating chemical syntheses. atamanchemicals.comgreenchemintl.com The stereochemistry of the tartaric acid molecule, with its two chiral centers, adds a layer of complexity and specificity to its coordination behavior. chemicalbook.com

This compound readily forms stable chelate complexes with numerous metal ions, preventing their precipitation or modifying their reactivity. food-ingredient.net The coordination typically involves the carboxylate and α-hydroxyl groups.

Copper(II): The chelation of Copper(II) by tartrate is a classic example, famously utilized in Fehling's solution to keep Cu(II) ions in an alkaline solution. atamanchemicals.com The tartrate ligand binds to the copper ions, preventing the formation of insoluble copper hydroxide (B78521). atamanchemicals.com In alkaline environments, the tartrate anion can act as a bidentate ligand, forming chelate rings with Cu(II) ions. researchgate.net Studies on related systems show that Cu(II) has a strong tendency to form dimeric complexes with tartaric acid. mdpi.com

Zirconium(IV): Zirconium(IV) ions form complex species with this compound in aqueous solutions. researchgate.netbutlerov.com The interaction is strong, leading to the formation of various mononuclear and polynuclear complexes, including tetrameric structures. researchgate.netbutlerov.com The specific nature of the complexes formed is highly dependent on the pH and the metal-to-ligand ratio. pageplace.de

Vanadium(IV/V): Both Vanadium(IV) and Vanadium(V) form complexes with this compound. The complexation is pH-dependent. rsc.org For Vanadium(IV), studies have confirmed the existence of 2:2 dimeric anionic complexes in solution, where two tartaric acid ligands coordinate to each vanadium atom in a bidentate manner. scielo.brresearchgate.net With Vanadium(V), spectroscopic studies have identified the formation of both 1:1 and 1:2 (metal:ligand) complexes. scielo.brresearchgate.net

Cobalt(II): Cobalt(II) also forms coordination polymers and discrete complexes with tartrate. semanticscholar.orgresearchgate.net Depending on the synthesis method, various structures can be obtained. semanticscholar.org In aqueous solutions, Co(II) can form monomeric complexes. mdpi.com The tartrate anion can act as a bidentate ligand, forming chelates in alkaline solutions. researchgate.net Structural analysis of a 2D coordination polymer revealed both tetradentate and hexadentate coordination modes for the tartrate ions, bridging multiple cobalt centers. semanticscholar.org

The stoichiometry and stability of metal-tartrate complexes are crucial parameters that dictate their formation and behavior in solution. These are typically determined through methods like potentiometric titration and spectroscopic analysis. researchgate.netbutlerov.comnih.gov

Studies on the Zirconium(IV)-DL-tartaric acid system have identified various complex species depending on the metal-to-ligand ratio. researchgate.netbutlerov.com At a 1:1 ratio, a mononuclear species, ZrHTart⁺, is initially formed, which then tetramerizes into Zr₄Tart₄⁰. researchgate.netbutlerov.com Further deprotonation leads to other tetranuclear particles. researchgate.netbutlerov.com

For Vanadium, different stoichiometries have been observed for its two common oxidation states. Vanadium(IV) forms a dinuclear 2:2 complex, [V₂O₂(tart)₂]⁴⁻. rsc.org Vanadium(V) complexation is more varied, with evidence for a weak 2:1 complex at acidic pH, as well as more stable 1:1 and 1:2 complexes. scielo.br

The stability of these complexes is quantified by their stability constants (log β). Higher values indicate greater stability. While specific stability constants for many DL-tartrate complexes are dispersed throughout the literature, data from related systems provide insight. For instance, comparing titanium(IV) tartrates and citrates revealed that the tartrate complexes are generally more stable. researchgate.net

Below is a table summarizing the stoichiometry of various metal-tartrate complexes.

Metal IonIsomerStoichiometry (Metal:Ligand)Complex Species ExampleReference
Copper(II)L-Tartaric Acid2:2Cu₂Tar₂(OH)₂ mdpi.com
Zirconium(IV)This compound1:1ZrHTart⁺ researchgate.netbutlerov.com
Zirconium(IV)This compound4:4Zr₄Tart₄⁰ researchgate.netbutlerov.com
Vanadium(IV)This compound2:2[V₂O₂(tart)₂]⁴⁻ rsc.orgscielo.br
Vanadium(V)L-Tartaric Acid1:1 and 1:2- scielo.brresearchgate.net
Cobalt(II)L-Tartaric Acid1:1CoTar mdpi.com
Cobalt(II)L-Tartaric Acid1:2CoTar₂ mdpi.comnih.gov

The stereochemistry of tartaric acid plays a significant role in the structure and stability of its metal complexes. mdpi.comnumberanalytics.com The use of the racemic mixture (this compound) versus the pure enantiomers (D- or L-tartaric acid) can lead to the formation of different complex structures with varying stabilities. researchgate.netscielo.br

In the complexation of Vanadium, a notable stereochemical effect is observed. The 1:2 complex formed between V(V) and the enantiomerically pure L-tartrate was found to be less stable than the complex formed with the racemic DL-tartrate. scielo.brresearchgate.net Similarly, the 2:2 complex with V(IV) was more stable with the DL-ligand than with the L-ligand at neutral pH. scielo.br

A detailed study on Zirconium(IV) complexation directly compared the systems with d-tartaric acid and this compound. researchgate.netbutlerov.com It was found that in the medium of racemic tartrate, stereoselective formation of certain diastereomers occurs. researchgate.netbutlerov.com Specifically, forms such as ddd- and lll-Zr(H₂Tart)₂(HTart)³⁻ were identified, indicating a preference for the metal center to coordinate with tartrate molecules of the same chirality. researchgate.netbutlerov.com

Conversely, for Copper(II) in alkaline solutions, studies have shown that there are no significant differences in the complexation level between L-tartrate and DL-tartrate, although their spectral characteristics differ. lmaleidykla.lt

This diastereoselective complex formation is a critical concept where the chirality of the ligand influences the stereochemical outcome at the metal center, a principle that is foundational to asymmetric catalysis. numberanalytics.comunifr.ch

Advanced Applications in Chemical Synthesis and Catalysis

Chiral Auxiliaries and Resolving Agents

The foundational principles of stereochemistry, laid by Louis Pasteur's historic separation of tartaric acid enantiomers, underscore the significance of this compound in resolving racemic mixtures. pressbooks.pubwikipedia.org A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. pressbooks.pub The process of separating these enantiomers is known as resolution. pbworks.com

Enantioresolution of Racemic Mixtures (e.g., Amines, Phosphonium Salts)

DL-Tartaric acid is widely employed as a chiral resolving agent, a process that involves reacting a racemic mixture with an enantiomerically pure form of the acid. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. pbworks.com Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation through methods like fractional crystallization. pbworks.comcore.ac.uk

A classic example is the resolution of racemic amines. pbworks.com When a racemic amine is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed. pbworks.comlibretexts.org Due to their differing solubilities in a given solvent, one diastereomer will crystallize out of the solution while the other remains dissolved. rsc.org The crystallized salt can then be isolated, and the pure enantiomer of the amine can be regenerated by treatment with a base. pbworks.com This method has been successfully applied to resolve various amines, including α-methylbenzylamine. pbworks.com

Similarly, tartaric acid and its derivatives, like O,O′-dibenzoyl-l-tartaric anhydride (B1165640) (d-Bz-L-TA), have been used to resolve racemic α-hydroxyphosphonates and aminophosphonates. acs.org The reaction of a racemic α-hydroxyphosphonate with d-Bz-L-TA in the presence of a catalyst like bismuth triflate yields two diastereomeric esters, which can be separated by column chromatography. acs.org Subsequent hydrolysis of the separated esters affords the individual optically active α-hydroxyphosphonates. acs.org

Racemic Mixture Resolving Agent Separation Method Outcome
Amines (e.g., α-methylbenzylamine)L-(+)-Tartaric acidFractional CrystallizationSeparation of R and S enantiomers
α-HydroxyphosphonatesO,O′-dibenzoyl-l-tartaric anhydrideColumn ChromatographyIsolation of optically active phosphonates
PenicillamineL-Tartaric acidThin-Layer Chromatography (TLC)Enantiomeric resolution

This table summarizes the use of tartaric acid and its derivatives in the resolution of different racemic mixtures.

Application in Stereoselective Synthesis of Bioactive Molecules

Beyond resolution, tartaric acid serves as a chiral auxiliary and a key starting material in the stereoselective synthesis of a wide array of bioactive molecules. nih.govmdpi.com By incorporating the tartaric acid framework into a synthetic route, chemists can control the stereochemistry of the target molecule, which is often crucial for its biological activity. nih.gov

One common strategy involves using tartaric acid-derived synthons to introduce specific stereocenters into a molecule. nih.gov For instance, the 1,2-diol unit present in many biologically active compounds can be controllably introduced using a tartrate-derived building block. nih.gov This approach ensures the unambiguous setting of two stereocenters in the target molecule. nih.gov This methodology has been instrumental in the synthesis of various natural products. nih.gov

Determination of Absolute Configuration of Chiral Compounds

The known absolute configuration of tartaric acid provides a reference point for determining the absolute configuration of other chiral molecules. ias.ac.in This was famously established by Bijvoet in 1951 using X-ray crystallography on its sodium rubidium salt. ias.ac.in By chemically correlating a new chiral compound to a known configuration of tartaric acid, its absolute stereochemistry can be elucidated. nih.govias.ac.in This is particularly useful for complex molecules like sugars and other polyhydroxy compounds, which can often be chemically broken down into fragments related to tartaric acid isomers. ias.ac.in

Stereoselective Synthesis of Topologically Chiral Catenanes

A more advanced and recent application of tartaric acid-derived auxiliaries is in the stereoselective synthesis of topologically chiral catenanes. nih.govresearchgate.net Catenanes are molecules composed of two or more interlocked rings. nih.gov If the individual rings lack bilateral symmetry, the resulting catenane can exist as non-superimposable mirror images, a property known as topological chirality. nih.gov

Researchers have developed methods that utilize a readily available chiral source, such as derivatives of tartaric acid, to guide the stereoselective formation of these intricate molecular architectures. nih.gov This auxiliary-based approach allows for the synthesis of enantioenriched catenanes, overcoming the previous limitation of relying on challenging separation techniques like chiral chromatography. nih.govresearchgate.net

Chiral Ligands and Catalysts in Asymmetric Transformations

The utility of tartaric acid extends to the field of asymmetric catalysis, where it serves as a precursor for the synthesis of chiral ligands. nih.govresearchgate.net These ligands, when complexed with a metal center, can catalyze a wide range of chemical reactions to produce a desired enantiomer of a product with high selectivity.

Development of Chiral Ligands for Metal-Catalyzed Reactions

The diol and dicarboxylate functionalities of tartaric acid provide convenient handles for chemical modification, leading to a diverse library of chiral ligands. unl.ptatamanchemicals.com A prominent class of ligands derived from tartaric acid are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.gov These have been extensively investigated and applied in various metal-catalyzed reactions. nih.gov

Another example includes the synthesis of novel C2-symmetric bis(oxazolines) from tartaric acid. unl.pt These ligands have been applied in copper-catalyzed conjugate addition reactions, demonstrating the influence of the tartrate-derived backbone on the enantioselectivity of the transformation. unl.pt The derivatization of tartaric acid's hydroxyl groups can produce cyclic phosphites, while modification of the carboxyl groups can lead to the formation of TADDOLs used as O/S or N/S copper chelates, phosphites, amidites, or phosphinates. unl.pt

The development of these tartaric acid-derived ligands has been crucial for advancing asymmetric catalysis, providing efficient and selective methods for the synthesis of chiral molecules. nih.govunl.pt

Ligand Class Derived From Application
TADDOLsTartaric AcidMetal-catalyzed reactions
Bis(oxazolines)Tartaric AcidCopper-catalyzed conjugate addition
Cyclic PhosphitesTartaric AcidMetal-catalyzed reactions

This table highlights some of the important classes of chiral ligands derived from tartaric acid and their applications.

Role in Asymmetric Organocatalysis

This compound and its derivatives have emerged as valuable and economically viable chiral building blocks in the field of asymmetric organocatalysis. researchgate.net Although its application in producing chiral ligands for metal-catalyzed reactions has been more extensively studied, its potential to furnish novel organocatalysts is significant and has led to impressive results. researchgate.netresearchgate.net As a readily modifiable chiral compound, tartaric acid can be utilized to create catalysts that operate through different activation modes, primarily as Brønsted acidic catalysts or as hydrogen-bonding donors. researchgate.netacademie-sciences.fr

The inherent chirality of the tartaric acid scaffold provides the primary source of stereochemical information, which is crucial for inducing enantioselectivity in chemical transformations. mdpi.com Organocatalysts derived from tartaric acid avoid the use of metals, aligning with the principles of green chemistry. nih.gov For instance, chiral phosphoric acids derived from L-tartaric acid have been successfully synthesized and employed in stereoselective Biginelli-like reactions, demonstrating the utility of this scaffold in creating effective Brønsted acid catalysts. nih.gov Furthermore, tartaric acid-derived secondary amines have shown promise in promoting reactions via iminium activation, such as the Diels-Alder reaction. mdpi.com While not yet as ubiquitous as catalysts derived from amino acids or BINOL, the accessibility of both enantiomers of tartaric acid and its derivatives like TADDOLs (tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols) underscores their potential for the development of powerful and versatile asymmetric organocatalysts. mdpi.com

Specific Catalytic Systems (e.g., Molybdenum-Catalyzed Deoxydehydration)

This compound and its esters serve as important substrates in specific catalytic systems, notably in molybdenum-catalyzed deoxydehydration (DODH) reactions. This process is a key transformation for converting biomass-derived polyols into valuable alkenes. nsf.govfrontiersin.org The catalytic cycle typically involves the conversion of a vicinal diol, such as the one present in tartaric acid, into an alkene, effectively removing two hydroxyl groups. nsf.gov

Molybdenum complexes have proven to be effective catalysts for this transformation. For example, a single-site molybdenum catalyst featuring an 8-hydroxyquinoline (B1678124) (8-HQ) ligand has been successfully used for the didehydroxylation of tartaric acid and its derivatives to produce fumarate, a valuable platform chemical. frontiersin.org In one study, the Mo-8-HQ catalyst demonstrated significant activity in converting dibenzoyl-L-tartaric acid (DBTA) to dibenzoyl fumaric acid (DBFA) in 1-butanol (B46404) at 155 °C. frontiersin.org The performance of such catalysts can be compared to other molybdenum precursors like MoO₂(acac)₂. frontiersin.org While substrates like R,R-dimethyltartrate have been tested in these systems, yields can vary, indicating that catalyst and substrate optimization is crucial for achieving high efficiency. scielo.br The development of well-defined mononuclear active sites in molybdenum catalysts is a key area of research aimed at creating more active and selective systems for these important chemical transformations. frontiersin.org

Table 1: Performance of Molybdenum Catalysts in Deoxydehydration of Tartaric Acid Derivatives

CatalystSubstrateProductTemperature (°C)Yield/ConversionSource(s)
Mo-8-HQ (10 mol% Mo)Dibenzoyl-L-tartaric acid (DBTA)Dibenzoyl fumaric acid (DBFA)155High conversion frontiersin.org
MoO₂(acac)₂ (10 mol% Mo)Tartaric acidFumaric acid160Moderate conversion frontiersin.org
Molybdenum complexR,R-dimethyltartrateDimethyl maleate/fumarateNot specified11% yield scielo.br

Design and Application of Zirconium-Based Coordination Polymers as Catalysts

The design of chiral coordination polymers using tartaric acid as a building block has led to the development of novel heterogeneous catalysts. Zirconium-based coordination polymers, in particular, have been synthesized using chiral ligands derived from natural products like L-tartaric acid. researchgate.net These materials are created through the reaction of a zirconium source, such as zirconium oxychloride, with the chiral ligand. nih.govresearchgate.net The resulting polymers exhibit distinct structural and textural properties that are dependent on the specific ligand, the synthesis procedure, and the metal-to-ligand ratio. researchgate.net

These zirconium-tartrate coordination polymers have been successfully employed as catalysts in asymmetric synthesis. A notable application is in the cyanosilylation of aldehydes, such as benzaldehyde, with trimethylsilyl (B98337) cyanide. researchgate.net This reaction is significant as it produces cyanohydrins, which are crucial precursors for high-value fine chemicals and pharmaceuticals. researchgate.netacs.org The performance of these tartaric acid-based zirconium catalysts has been compared with other well-known metal-organic frameworks like UiO-66, showing them to be highly active and capable of providing remarkable enantioselectivity under specific reaction conditions. researchgate.net The ability to reuse these solid catalysts is another key advantage, positioning them as a promising platform for developing sustainable catalytic processes.

Tartaric Acid Amides and Imides as Catalysts in Stereoselective Reactions

Tartaric acid amides and imides are a class of derivatives that have found significant utility as catalysts and catalyst-complexing agents in stereoselective synthesis. researchgate.net These compounds can be synthesized through various methods, including the direct condensation of tartaric acid with amines, which can be facilitated by microwave activation. academie-sciences.fr The resulting tartramides, particularly those derived from functionalized amines, can act as multidentate ligands for complexing metallic cations. academie-sciences.fr

The catalytic applications of these derivatives are diverse. They have been utilized as catalysts in stereoselective reactions, as agents for the resolution of racemic mixtures, and as monomers for creating polymeric catalysts for stereospecific processes. researchgate.net For example, a library of chiral guanidines, which are derivatives of amides, has been developed from diethyl L-tartrate. These guanidine (B92328) catalysts have demonstrated remarkable efficiency and excellent enantioselectivity in the α-hydroxylation of β-dicarbonyl compounds. acs.org The rigid heterocyclic ring and stereogenic centers of tartrimides make them excellent chiral starting materials for asymmetric synthesis, leading to valuable chiral ligands and intermediates. researchgate.net The stereoselectivity of reactions involving these derivatives can be influenced by the structure of the amide or imide, making them tunable components in catalyst design. researchgate.net

Chiral-Induced Spin Selectivity (CISS) Effect in Electrocatalysis (e.g., Urea (B33335) Oxidation Reaction)

The Chiral-Induced Spin Selectivity (CISS) effect, a phenomenon where chiral molecules act as spin filters for electrons, has been harnessed to enhance the efficiency of electrocatalytic reactions. rsc.orgnih.govacs.org this compound plays a crucial role in this advanced application by imparting chirality to electrocatalyst materials. rsc.org

A significant breakthrough has been demonstrated in the urea oxidation reaction (UOR), a key process for urea-rich wastewater treatment and direct urea fuel cells. Researchers have engineered Ni(OH)₂ modified with chiral tartaric acid (TA), creating a catalyst that leverages the CISS effect. rsc.org The chiral TA creates spin channels on the catalyst surface, which significantly enhances the rate of electron transfer. This spin-polarized electron transfer promotes the formation of the active NiOOH species, which is critical for the oxidation of urea. rsc.org

In a comparative study, the D-tartaric acid-modified Ni(OH)₂ catalyst (D-TA-Ni(OH)₂) exhibited superior performance over its enantiomeric counterpart (L-TA-Ni(OH)₂) and the achiral (racemic DL-TA) version. This highlights the critical role of the specific molecular chirality in dictating the spin selectivity and, consequently, the catalytic activity. The D-TA-Ni(OH)₂ catalyst achieved a current density of 100 mA cm⁻² at a low potential of 1.38 V and demonstrated a remarkably low Tafel slope of 21.88 mV dec⁻¹, indicating highly favorable reaction kinetics. rsc.org This application of tartaric acid showcases a novel strategy to unlock enhanced catalytic activity by controlling electron spin states, moving beyond traditional catalyst design principles. researchgate.netrsc.org

Table 2: Performance of Chiral Tartaric Acid-Engineered Catalysts in Urea Oxidation

CatalystPotential at 100 mA cm⁻² (V vs. RHE)Tafel Slope (mV dec⁻¹)Source(s)
D-TA-Ni(OH)₂/NF1.3821.88 rsc.org
L-TA-Ni(OH)₂/NF1.4128.53 rsc.org
DL-TA-Ni(OH)₂/NF1.4433.74 rsc.org
Ni(OH)₂/NF1.5045.16 rsc.org

Precursors and Building Blocks for Complex Organic Molecules

Synthesis of Natural Products (e.g., Polyacetylenes, (-)-Rishitin)

This compound is a highly valued chiral precursor in the synthesis of complex organic molecules, including a range of natural products. Its readily available, enantiomerically pure forms and well-defined stereochemistry make it an excellent starting material for establishing specific chiral centers in a target molecule. rsc.orgnih.gov

One notable application is in the synthesis of cytotoxic polyacetylene compounds, which have shown potent antitumor activity and are isolated from medicinal plants like Panax ginseng. rsc.org Tartaric acid serves as a convenient chiral template for the synthesis of these polyacetylenes and for the definitive elucidation of their absolute stereochemistry at key chiral centers. rsc.org

Furthermore, tartaric acid has been instrumental in the total synthesis of sesquiterpenoid phytoalexins, such as (-)-rishitin. rsc.orggoogle.com (-)-Rishitin is a natural defense agent found in potatoes that protects against the microorganism Phytophthora infestans. rsc.org In a convergent and stereoselective synthesis route, D-tartaric acid was used as one of the key chiral starting materials. google.com An aldol (B89426) product derived from D-tartaric acid was coupled with another chiral fragment to construct the carbon skeleton of (-)-rishitin. rsc.org The synthesis was completed through a sequence of reactions, including a crucial radical cyclization step, ultimately leading to the natural product. rsc.orggoogle.com This use of tartaric acid underscores its importance as a fundamental building block for accessing structurally complex and biologically significant molecules. nih.gov

Preparation of Functionalized Heterocyclic Diols

This compound is a key precursor in the synthesis of various functionalized heterocyclic diols, which are important structural motifs in many biologically active compounds. nih.gov The inherent chirality of tartaric acid allows for the controlled introduction of two stereocenters into the target molecule. nih.gov

One notable application is in the synthesis of L-threosolactone and L-threosolactam. Although direct synthesis pathways starting from this compound for these specific compounds are not extensively detailed in the provided search results, the use of tartaric acid derivatives in creating similar heterocyclic structures is well-established. For instance, tartaric acid can be used to synthesize pyrrolidine-based β-amino alcohols, which are precursors to various heterocyclic compounds. researchgate.net The general strategy involves utilizing the 1,2-diol functionality of tartaric acid to construct the core heterocyclic ring system. nih.gov

The synthesis often involves protecting the carboxylic acid groups and then modifying the diol portion to form the desired heterocyclic ring. This can be achieved through reactions like double stereospecific Mitsunobu reactions on diols derived from tartaric acid to create vicinal diamines, which are precursors to heterocyclic structures. oup.commdpi.com

Table 1: Synthesis of Heterocyclic Diols from Tartaric Acid Derivatives

Starting Material Key Transformation Resulting Heterocycle
(+)-Diethyl-L-tartrate Epoxidation Epoxide intermediate for polyacetylene synthesis nih.gov
Tartaric acid Reaction with primary amines Pyrrolidine-based β-amino alcohols researchgate.net
Tartaric acid-derived diols Double stereospecific Mitsunobu reaction C2 symmetric primary vicinal diamines oup.com

Intermediate in Pharmaceutical Manufacturing

This compound plays a crucial role as an intermediate in the manufacturing of various pharmaceutical drugs. aibochem.comnpcsblog.comatamanchemicals.com Its application spans from being a resolving agent to separate enantiomers of a racemic drug mixture to serving as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). aibochem.comnih.gov

The significance of chirality in pharmaceuticals is paramount, as different enantiomers of a drug can have vastly different biological activities. nih.gov One enantiomer might be therapeutically effective, while the other could be inactive or even cause adverse effects. nih.gov this compound, being a racemic mixture itself, can be separated into its D-(-) and L-(+) forms, which are then used in stereospecific synthesis. nih.gov

For instance, D-(-)-tartaric acid is utilized as a catalyst and an API intermediate in pharmaceutical processing. actylis.com It is also employed as a resolving agent, such as in the kilogram-scale synthesis of duvelisib, a drug for treating certain types of leukemia, where it is used to enhance the enantiopurity of a key intermediate. nih.gov

Furthermore, tartaric acid and its derivatives are integral to the synthesis of a wide array of bioactive molecules. nih.gov They are used to create versatile intermediates like optically active epoxides and vicinal diols, which are fundamental in the synthesis of chiral pharmaceuticals. mdpi.com The ability to use an inexpensive and readily available chiral precursor like tartaric acid is a significant advantage in the large-scale production of enantiomerically pure drugs. nih.gov

Table 2: Examples of this compound Use in Pharmaceutical Manufacturing

Pharmaceutical Application Role of Tartaric Acid Example Drug/Intermediate
Chiral Resolution Separates enantiomers of a racemic mixture. aibochem.com Duvelisib Intermediate nih.gov
Chiral Building Block Provides a stereochemically defined starting point for synthesis. nih.gov Goniofufurone diastereoisomers mdpi.com
Intermediate Synthesis Used to create other chiral molecules for drug synthesis. nih.govatamanchemicals.com Optically active epoxides and vicinal diols mdpi.com
Excipient Enhances the solubility of drugs with poor solubility at higher pH. npcsblog.com Not specified
Catalyst Enhances the efficiency of chemical reactions. niranbio.comactylis.com Not specified

Applications in Materials Science and Industrial Processes Mechanism Focused

Polymer Chemistry and Materials Development

In the field of polymer chemistry, DL-tartaric acid and its derivatives serve as versatile additives and monomers for creating advanced materials with tailored properties.

The inherent brittleness of certain biodegradable polymers, such as Polylactide (PLA), limits their application. Plasticizers are introduced to enhance flexibility and processability by increasing the mobility of polymer chains. researchgate.netmdpi.com Ester compounds derived from tartaric acid are effective as biobased plasticizers for these polymers. researchgate.netnih.gov

The plasticizing mechanism involves the insertion of small plasticizer molecules between the long polymer chains. This increases the intermolecular space, or free volume, which reduces the energy required for molecular motion and disrupts strong polar interactions between the polymer chains. nih.govredalyc.org Consequently, the glass transition temperature (Tg) of the polymer is lowered, transitioning it from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The effectiveness of the plasticizer is often related to its molecular weight and compatibility with the polymer matrix. redalyc.org Studies on tartaric acid esters have shown that the length of the alkyl side chains can influence thermal stability and plasticizing efficiency. nih.gov

Table 1: Effect of Tartaric Acid-Based Plasticizers on Polymer Properties

Polymer Plasticizer Observation
Poly(lactic acid) (PLA) Tartaric acid esters Decreases glass transition temperature (Tg), enhancing flexibility. researchgate.netnih.gov

This compound acts as a functional additive in blended polymer films, such as those made from starch and poly(butylene adipate co-terephthalate) (PBAT). In these systems, it functions primarily as a compatibilizer, improving the interfacial adhesion between the typically immiscible starch and polyester phases. sigmaaldrich.comnih.govresearchgate.net

The mechanism involves tartaric acid's ability to form ester linkages with the hydroxyl groups of starch, a process known as esterification. researchgate.net This chemical modification makes the starch less hydrophilic and more compatible with the polyester matrix. The dicarboxylic nature of tartaric acid allows it to potentially bridge the two phases, leading to more homogeneous films. sigmaaldrich.comresearchgate.net Research has shown that the addition of tartaric acid to starch/PBAT films has a positive effect on tensile strength and puncture force. sigmaaldrich.comnih.gov Furthermore, interactions involving tartaric acid can lead to a reduction in the water vapor permeability of the films, a crucial property for packaging applications. sigmaaldrich.comnih.gov

Table 2: Influence of Tartaric Acid (TA) on Starch/PBAT Film Properties

Property Effect of TA Addition Mechanism
Tensile Strength Increased Acts as a compatibilizer, improving interfacial adhesion between starch and PBAT. sigmaaldrich.comnih.gov
Young's Modulus Increased with greater TA proportions Enhances film stiffness. sigmaaldrich.com
Water Vapour Permeability Reduced Interactions between starch/PBAT, glycerol, and TA contribute to lower permeability. sigmaaldrich.comnih.gov

| Film Homogeneity | Improved | Reduces interfacial tension between polymer phases. researchgate.net |

Tartaric acid is a valuable monomer for synthesizing functional aliphatic polyesters, which are of interest for applications like controlled drug delivery. researchgate.net Its di-acid and di-hydroxyl functionality allows it to be incorporated into polymer backbones. A common strategy involves protecting the hydroxyl groups before polymerization and subsequently deprotecting them to yield polyesters with pendant hydroxyl groups. researchgate.net

A further development is the creation of chain-coupled polyesters. This two-step process begins with the synthesis of hydroxyl-terminated polyesters using tartaric acid derivatives and various diols. In the second step, a chain-coupling agent, such as hexamethylene diisocyanate, is used to link these prepolymers, significantly increasing the molecular weight. researchgate.net The resulting chain-coupled polyesters exhibit varied thermomechanical properties depending on the length of the diol used, with storage modulus generally decreasing as the polymethylene chain length increases due to enhanced flexibility. researchgate.net

In the synthesis of intrinsically conducting polymers like polyaniline (PANI), dopants are crucial for inducing electrical conductivity. semanticscholar.org Dicarboxylic acids, including tartaric acid, can be used as doping agents during the oxidative polymerization of aniline. researchgate.net The acid serves a dual purpose: it protonates the polyaniline chain, which is essential for charge mobility, and it can influence the morphology of the resulting polymer nanostructures. semanticscholar.orgbibliotekanauki.pl

The use of dicarboxylic acids as dopants can lead to the formation of highly crystalline PANI nanotubes and nanofibers. researchgate.net The structure of the dopant molecule can affect the diameter of these nanostructures. Studies have shown that the electrical conductivity of these nanostructures is size-dependent, often increasing as the diameter decreases. researchgate.net The doping process facilitates the formation of a conductive salt, and the organic nature of the dopant can also act as a plasticizer, improving the processability of the final material. bibliotekanauki.pl

Surface Chemistry and Electrochemistry

The ability of this compound to interact with metal ions is central to its applications in surface treatments.

This compound is widely used in the electroplating and metal polishing industries as a chelating or complexing agent. chemiis.comcphi-online.comnbinno.com Its mechanism of action is rooted in its ability to form stable, water-soluble complexes with various metal ions. nbinno.comnih.gov The carboxylate and hydroxyl groups in the tartrate molecule can coordinate with a metal ion, effectively sequestering it in the solution. chemicalbook.com

In electroplating , this complexing action is vital for controlling the concentration of free metal ions in the plating bath. cphi-online.comnbinno.comfoodchem.com By forming complexes, tartaric acid helps to maintain a stable solution, prevent the precipitation of metal hydroxides, and improve the quality and uniformity of the metal deposition on the substrate. nbinno.com

In metal polishing and cleaning , this compound helps to remove unwanted metal oxides and surface impurities. chemiis.comchemicalbook.comfoodchem.com It achieves this by forming complexes with the metal ions present in the oxide layer, lifting them from the surface and preventing tarnishing. nbinno.com This results in a cleaner, brighter, and more polished metal surface.

Additive in Electrochemical Deposition for Thin Film Synthesis

This compound serves as a crucial additive in the electrochemical deposition process for synthesizing thin films. Electrochemical deposition is a method for producing thin films and coatings where a conducting substrate is immersed in an electrolyte solution, and a current or potential is applied to drive the deposition of a desired material. nih.gov The quality, morphology, and properties of the resulting thin film can be precisely controlled by manipulating parameters such as electrolyte composition, pH, temperature, and the use of additives like tartaric acid. nih.gov

The primary role of tartaric acid in this process is as a complexing agent or ligand. In an electrolyte bath, metal ions can form complexes with tartrate ions. This complexation influences the reduction kinetics of the metal ions. For instance, in the electrodeposition of zinc from a sulphate-tartrate bath, the presence of tartrate species shifts the reduction potential of Zn(II) to more positive values. researchgate.net Similarly, in the deposition of silver, tartaric acid acts as a growth inhibitor, with the monoanion form (HA⁻) forming a neutral complex, Ag(HA), with silver ions (Ag⁺). semanticscholar.org The concentration of this complex is the key parameter governing the structural features of the silver deposit, including grain size and surface roughness. semanticscholar.org

By forming complexes with metal ions, tartaric acid helps to control the rate of their reduction at the cathode. This leads to a more uniform and controlled growth of the thin film, preventing the formation of large, irregular crystals and promoting a smoother, more compact deposit. semanticscholar.org This mechanism is vital in the synthesis of multi-component thin films, such as Cu₂ZnSnSe₄ (CZTSe), a material used in solar cells. electrochemsci.org In this application, tartaric acid is used in the electrolyte to manage the simultaneous electrochemical reduction of copper(II), zinc(II), tin(IV), and selenium(IV) ions onto a molybdenum electrode. electrochemsci.org The resulting films are composed of small spherical particles that form larger agglomerates. electrochemsci.org

The table below summarizes the function and effects of this compound in specific electrochemical deposition systems based on research findings.

Metal/Compound SystemRole of this compoundObserved Effect on Deposition/Film
Zinc (Zn) Complexing agentShifts the reduction potential of Zn(II) to more positive values. researchgate.net
Silver (Ag) Growth inhibitor (forms Ag(HA) complex)Governs grain size, superficial roughness, and amount of incorporated organic material. semanticscholar.org
Cu₂ZnSnSe₄ (CZTSe) Complexing agent for multiple ionsEnables simultaneous one-step electrodeposition of the four-component thin film. electrochemsci.org

Chemical Additives in Other Industries

Mordant and Dyeing Agent in Textile Industry

In the textile industry, this compound functions primarily as a mordant or a mordant assistant, particularly for protein fibers like wool and silk. theyarntree.commaiwa.com A mordant is a substance used to fix a dye to the fibers, enhancing the dye's uptake, improving color fastness, and influencing the final shade. newyorktextilelab.com Adjective dyes, which constitute the majority of natural dyes, require a mordant to bind permanently to the textile fibers. newyorktextilelab.com

The mechanism of action for tartaric acid as a mordant involves the formation of coordination complexes. It acts as a chelating agent, forming a bridge between the dye molecule and the fiber. This process creates a larger molecular complex that is more firmly attached to the fabric, resulting in improved wash and light fastness. patsnap.com For example, pre-treating cotton and silk fabrics with a 2-5% tartaric acid solution can significantly improve dye absorption by creating additional binding sites on the fiber's surface. patsnap.com Research has shown that this pre-treatment can increase dye uptake by 15-20% compared to conventional methods. patsnap.com

Tartaric acid is often used in conjunction with alum (potassium aluminum sulfate), a common metallic mordant. theyarntree.comsaberfazer.org In this role, it can help to brighten colors and soften the feel of the wool. theyarntree.comnewyorktextilelab.com It is particularly recommended for use with cochineal dye, where it helps achieve a true red color instead of fuchsia. theyarntree.comnewyorktextilelab.com Furthermore, its acidic nature allows it to act as a pH regulator or buffering agent in the dye bath, maintaining the optimal acidic conditions required for certain dye-fiber reactions. patsnap.comnpcsblog.com This contributes to better color yield and more consistent dyeing results. npcsblog.com

Studies comparing tartaric acid to other acidic mordants, like citric acid, have shown that tartaric acid provides superior color fastness, especially on protein fibers. patsnap.com Fabrics treated with tartaric acid can retain 15-20% more color intensity after multiple wash cycles than those treated with citric acid. patsnap.com

The table below outlines the functions and effects of this compound in textile dyeing.

Fiber TypeFunctionMechanism/Effect
Protein Fibers (Wool, Silk) Mordant Assistant, pH RegulatorSoftens fibers, brightens shades, and alters dye colors (e.g., with cochineal). theyarntree.comnewyorktextilelab.com
Cotton, Silk Pre-treatment AgentCreates additional binding sites, improving dye absorption by 15-20%. patsnap.com
General Complexing AgentForms coordination complexes between dye and fiber, enhancing color fastness. patsnap.com

Role in Tanning Leather and Mirror Silvering

Leather Tanning

This compound is utilized in the leather tanning process, which converts raw animal hides into durable and flexible leather. patsnap.commfa.org The fundamental chemistry of tanning involves altering the protein structure of the hide, which is primarily composed of collagen, to make it resistant to decomposition. wikipedia.orgthebackwardvendor.com

Tartaric acid's chemical structure, which features two carboxyl groups, allows it to interact with the collagen fibers in the hide. patsnap.com While not a tanning agent in the same category as chromium salts or vegetable tannins, it can be used in the pickling stage of leather processing. researchgate.net Pickling involves treating the hides with an acid and salt solution to lower the pH. This prepares the collagen for the main tanning agent by making it more receptive. The introduction of an acid like tartaric acid is crucial to ensure that mineral tanning agents, such as chromium complexes, are small enough to penetrate the fiber structure of the hide. wikipedia.org Research has shown that tartaric acid, when used in combination with other agents like aluminum or vegetable extracts, can contribute to the stabilization of the leather, achieving shrinkage temperatures of 75-80°C. patsnap.com

Mirror Silvering

In the chemical process of mirror silvering, known as electroless plating, this compound plays a critical role as an antioxidant. flinnsci.combrainly.in The process involves the reduction of silver ions (from a solution like silver nitrate) to metallic silver, which then deposits as a thin, reflective layer on a glass surface. flinnsci.com

This reduction is typically carried out using a reducing sugar, such as dextrose (glucose) or levulose (fructose), in an alkaline solution. flinnsci.com The sugar solution is often heated during its preparation to facilitate the inversion of sucrose into its constituent reducing sugars. lcao.co.zathecatalyst.org During this heating process, the sugars are susceptible to oxidation by air. This compound is added to the sugar solution to prevent this premature oxidation. flinnsci.combrainly.in By acting as an antioxidant, tartaric acid ensures that the reducing sugars remain effective for the subsequent reduction of the silver ions in the Tollens' reagent, leading to the formation of a uniform and high-quality silver mirror. flinnsci.com

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for deciphering the molecular architecture and chemical environment of DL-tartaric acid, offering insights into its behavior under various conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring changes in chemical structure, particularly in relation to thermal events. Studies on this compound have utilized FTIR to understand its thermal degradation pathways and the presence of specific chemical bonds.

FTIR analysis of this compound reveals characteristic absorption bands corresponding to its functional groups. The C=O stretching vibration, typically found in the range of 1700–1800 cm⁻¹, is observed at wavenumbers higher than 1730 cm⁻¹ for this compound, suggesting potential contributions from ester C=O groups, which might arise from oligomerization or esterification reactions occurring during thermal processing mdpi.com. The presence of these ester groups, alongside acid C=O groups, can influence the material's thermal stability and decomposition profile. For instance, during thermal decomposition, changes in the C=O stretching vibration can indicate the formation of anhydrides or other degradation products mdpi.com. FTIR has also been used to confirm the presence of tartaric acid in various matrices, such as waste samples from the wine industry, where it is identified by characteristic peaks researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound, including the arrangement of atoms and the nature of chemical bonds. Both ¹H NMR and ¹³C NMR are employed for this purpose.

¹³C NMR spectra of this compound show distinct signals for its carbon atoms, providing confirmation of its chemical structure. For example, the ¹³C NMR spectrum of this compound (CAS: 133-37-9) can be found in chemical databases chemicalbook.com. In studies involving complexation, such as with vanadium ions, ¹H, ¹³C, and ⁵¹V NMR spectroscopy have been used to characterize the resulting complexes, providing insights into the coordination modes and stability of the tartrate ligand mdpi.comscielo.br. NMR has also been part of a broader study of this compound's thermal behavior, alongside other techniques, to elucidate structural changes mdpi.comresearchgate.netx-mol.net.

Raman spectroscopy, known for its sensitivity to molecular vibrations and its non-destructive nature, can be employed for in-situ monitoring of chemical processes involving this compound. While specific applications of Raman spectroscopy for monitoring active species directly derived from this compound are less frequently cited in the provided snippets compared to other techniques, its general utility in chemical analysis is well-established.

Raman spectroscopy is a valuable tool for analyzing the physical properties of materials and can be used to detect analytes through their vibrational fingerprints researchgate.net. It has been used to study the interactions between tartaric acid and other molecules, such as in the formation of co-crystals with meloxicam (B1676189), where shifts in characteristic Raman bands (e.g., C=O, C-C, C-O stretching) indicate the formation of hydrogen bonds and co-crystal structures mdpi.com. In research focused on chiral analysis, Raman spectroscopy has been explored for distinguishing enantiomers, although for racemic mixtures like this compound, the spectra of the enantiomers are identical, making direct chiral differentiation challenging without specific chiral environments or modifications acs.org.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials by analyzing the kinetic energies of core-level electrons. It provides insights into the electronic structure and can reveal information about electron transfer processes.

While direct studies of this compound using XPS are not extensively detailed in the provided search results, XPS is a standard technique for characterizing surface chemistry and electronic states. It has been used in studies involving self-assembled monolayers (SAMs) where tartaric acid was adsorbed, revealing evidence of exchange reactions between tartaric acid's carboxylate groups and bromide counterions, as indicated by changes in Br 3d and N 1s peaks acs.org. In broader materials science contexts, XPS is crucial for understanding surface electronic structures, charge transfer, and elemental composition, which are relevant for materials where this compound might be a component or modifier, such as in MXene-based composites for supercapacitors researchgate.net. XPS can identify chemical shifts related to different bonding environments, providing information on oxidation states and electron distribution mpg.dediva-portal.orgicmp.lviv.ua.

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules, often used to quantify concentrations or investigate complex formation, particularly with transition metals or lanthanides.

UV-Vis spectroscopy has been utilized to study the complexation of this compound with lanthanide(III) ions. In these studies, changes in the absorption spectra, such as shifts in maximum absorption wavelengths and reductions in band intensity, indicate the deprotonation of tartaric acid and modifications to the coordination sphere of the metal ions mdpi.comnih.gov. For instance, in Nd(III)/tartaric acid systems, shifts in absorption bands were observed, confirming complexation and deprotonation dependent on pH mdpi.com. UV-Vis spectroscopy has also been used to determine the concentration of meloxicam in mixtures with tartaric acid, with tartaric acid itself showing a UV-Vis absorption peak at 230 nm mdpi.com. The absence of absorption in the 220–900 nm region has been noted for pure L-tartaric acid crystals, suggesting transparency in the visible and near-UV range researchgate.net.

Thermal Analysis for Stability and Decomposition

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are critical for evaluating the thermal stability, phase transitions, and decomposition pathways of this compound.

This compound, in both its anhydrous and hydrated forms, does not exhibit a distinct melting point before decomposition. Instead, thermal events observed via DSC and TGA are primarily associated with decomposition processes mdpi.comresearchgate.netx-mol.net. Studies indicate that decomposition begins at relatively low temperatures. For the hydrated form, decomposition is more pronounced and can initiate around 75 °C, proceeding through esterification. At higher temperatures, this process may reverse due to anhydride (B1165640) formation mdpi.com. Anhydrous this compound shows minor chemical changes starting around 100 °C mdpi.com.

DSC curves for this compound often show endothermic peaks attributed to dehydration for the monohydrate form, typically below 100 °C, with the peaks extending to higher temperatures at faster heating rates mdpi.com. The supplier of anhydrous this compound reports a melting point of 210–212 °C, though other sources indicate decomposition occurs around 200–206 °C mdpi.comfao.org. Thermal decomposition of this compound, as monitored by TGA, involves the evolution of gases such as water and carbon dioxide ccsenet.org. For example, weight losses attributed to decomposition of L- and D-tartaric acid were observed around 443 K, while monohydrate racemic this compound showed decomposition events at 306.1 K and 480.6 K ccsenet.orgresearchgate.net. Waste samples containing tartaric acid from the wine industry showed decomposition temperatures that were relatively higher than pure tartaric acid, attributed to the presence of potassium tartrate researchgate.net.

Electrochemical Methods for Solution Studies

Potentiometric Titration for Complexation Equilibriaaip.org

Potentiometric titration, often coupled with computer-aided analysis, is a cornerstone for determining the protonation constants of this compound and the stability constants of its metal complexes. These studies reveal the stoichiometry and formation constants of various complex species formed in solution. For instance, studies involving lanthanide(III) ions have identified binary complexes such as LnTar2(OH), with reported equilibrium constants for these complexes increasing with atomic number, for example, Nd(Tar)2(OH) having a constant of 7.61, while Ho(Tar)2(OH) is 8.56 mdpi.com. Similarly, investigations into the zirconium(IV)–this compound system have identified mononuclear and tetranuclear species, with complex formation being more extensive for this compound compared to its enantiomerically pure counterpart at fixed pH values researchgate.net. The complexation of this compound with Cu(II) ions has also been extensively studied, revealing the formation of species like CuL, Cu2L2, CuLH-1, and CuLH-2, with stability constants evaluated using programs like BEST sid.ir.

Table 6.4.1: Stability Constants of Metal-Tartrate Complexes

Metal IonLigand FormComplex SpeciesStability Constant (log β)Conditions (Approximate)Reference Index
Nd(III)TartrateNd(Tar)2(OH)7.61pH 6.00–7.00 mdpi.com
Ho(III)TartrateHo(Tar)2(OH)8.56pH 6.00–7.00 mdpi.com
Zr(IV)dl-TartrateZrHTart+VariesAqueous solution researchgate.net
Cu(II)TartrateCuLVariesDioxane/H2O (1:1) sid.ir
Cu(II)TartrateCu2L2VariesDioxane/H2O (1:1) sid.ir

Polarography for Redox Behavior of Complexesresearchgate.net

Polarography is instrumental in characterizing the redox behavior of metal complexes involving this compound. For instance, studies on vanadium-tartrate systems have demonstrated complex formation, and polarographic measurements have allowed for the determination of diffusion coefficients for vanadium(IV)-tartrate complexes, ranging from 3 × 10-6 cm2 s-1 to 17 × 10-6 cm2 s-1 depending on the pH scielo.brresearchgate.net. These studies reveal that the redox processes of vanadium are significantly influenced by complexation with tartrate ligands scielo.br. Polarographic studies have also been conducted on iron-tartaric acid complexes, highlighting the importance of pH and complex formation in their redox behavior mdpi.com.

Table 6.4.2: Polarographic Data for Vanadium-Tartrate Complexes

Complex SystemDiffusion Coefficient (cm2 s-1)Conditions (Approximate)Reference Index
V(IV)-Tartrate (2:2)3 × 10-6 to 17 × 10-6pH dependent scielo.brresearchgate.net

Cyclic Voltammetry (CV) for Electrochemical Catalysis Investigationsiwaponline.com

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties and potential catalytic roles of this compound and its complexes. CV studies on vanadium-tartrate complexes have revealed well-defined redox couples that are distinct from those of free vanadate (B1173111) or tartrate, indicating complex formation scielo.brresearchgate.net. For example, a V(V)-V(IV)-L(+)-tartaric acid redox couple was observed at peak potentials of +0.93 V and +0.37 V researchgate.net. This compound has also been explored in electrochemical catalysis, such as in the electrocatalytic oxidation of tartaric acid itself on modified electrodes nih.gov, or as a component in systems for hydrogen peroxide production hal.science. Furthermore, the chiral discrimination capabilities of tartaric acid have been investigated using CV in conjunction with modified electrodes, showing how different enantiomers can influence electrochemical reactions scientific.net.

Table 6.4.3: Cyclic Voltammetry Observations in Tartrate Systems

SystemObservationPotential Range (V)Scan Rate (mV s-1)Reference Index
V(V)-V(IV)-L(+)-tartaric acid complexWell-defined redox couple+0.93, +0.3750 researchgate.net
Vanadate + DL(+–)-tartaric acidCyclic voltammograms differ from free componentsVaries50 scielo.br
Electrocatalytic oxidation of tartaric acid on Co(II)-phthalocyanineLinear response range for tartaric acid determinationNot specifiedNot specified nih.gov
K3[Fe(CN)6] with MWNT-CDs and D/L-tartaric acidEnhanced chiral discrimination observedNot specifiedNot specified scientific.net

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT) and mathematical modeling, provide crucial insights into the reaction mechanisms, energetics, and kinetics involving this compound.

Ab initio Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanismsresearchgate.net

DFT calculations are extensively used to explore the electronic structure, molecular geometries, reaction pathways, and energetics of this compound and its related processes. DFT has been employed to study the isomerization and tautomerization of dihydroxyfumaric acid, a derivative related to tartaric acid, yielding activation energies for keto-enol interconversions ubbcluj.ro. Calculations have also determined the Gibbs free energy of desolvation for this compound and the energy of intermolecular esterification between its hydroxyl and carboxyl groups, revealing that this compound in the solid state may contain water and oligomers formed via esterification mdpi.comresearchgate.net. Furthermore, DFT has been applied to understand the enantioselective interactions of tartaric acid with metal surfaces, such as Pd(111), elucidating the binding modes and the basis for chiral recognition rsc.org. Conformational analyses and vibrational frequency calculations using DFT methods also help in understanding the fundamental structure and properties of tartaric acid isomers researchgate.netspiedigitallibrary.org.

Table 6.5.1: DFT Calculation Insights for Tartaric Acid Systems

System/ProcessCalculated ParameterValue/RangeMethod/Basis Set (Example)Reference Index
Keto-enol interconversion of dihydroxyfumaric acidActivation energy (kJ/mol)230–310 (gas phase)B3LYP/6-31G(d) ubbcluj.ro
Desolvation of this compoundGibbs free energy of desolvation (ΔGdesolv)VariesDFT mdpi.com
Intermolecular esterification (L-Tar COOH + D-Tar OH)Gibbs free energy of esterification (ΔGester)VariesDFT mdpi.com
Interaction of glycidol (B123203) with (S,S)-bitartrate on Pd(111)Binding energy/Interaction analysisVariesDFT rsc.org
Conformational analysis of tartaric acidRelative energies of conformersVariesB3LYP/6-311++G(d,p) researchgate.net
Harmonic vibration frequencies of tartaric acid isomersFrequenciesVariesB3LYP/6-31G(d, p) spiedigitallibrary.org

Mathematical Modeling of Reaction Kinetics (e.g., Micellar Catalysis, Complexation)researchgate.netscielo.brresearchgate.netaip.org

Mathematical modeling is crucial for describing and predicting the kinetics and equilibrium of reactions involving this compound. The pseudo-phase model, for instance, has been successfully applied to interpret the micellar catalysis of this compound oxidation by potassium permanganate (B83412), showing that surfactants like Triton X-100 can catalyze the reaction researchgate.netresearchgate.net. Kinetic measurements of tartaric acid extraction have been interpreted using formal elementary kinetic models and reaction mechanisms, yielding rate constants for complexation researchgate.net. Mathematical modeling of equilibria has also been used to determine the composition and stability constants of metal complexes, such as those between zirconium(IV) and this compound researchgate.net. Furthermore, models have been developed to describe the autocatalytic behavior observed in the autoxidation of tartaric acid in the presence of iron complexes, with distinct initiation and propagation phases aip.org.

Table 6.5.2: Mathematical Modeling Applications for this compound Systems

System/ProcessModel Type/ApproachKey Parameters Modeled/DerivedReference Index
This compound oxidation by KMnO4 in micellar mediaPseudo-phase modelRate constants, activation parameters researchgate.netresearchgate.net
Tartaric acid extraction kineticsFormal elementary kinetic model, reaction mechanismRate constants, equilibrium constants researchgate.net
Zirconium(IV)–this compound complexationMathematical modeling of equilibriaComposition, stability constants researchgate.net
Autoxidation of tartaric acid in presence of Fe(II)Mathematical modeling of kineticsRate constants, autocatalytic parameters aip.org
Germanium extraction using tartaric acid as complexant across FSSLMMass transfer and diffusion modelingExtraction (Kex), mass transfer (Km) constants iwaponline.com

Biochemical Roles and Environmental Fate Research

Biosynthesis and Metabolism in Biological Systems

Biosynthetic Pathways in Plants (e.g., Grapevines, from Ascorbic Acid)

In plants, tartaric acid (TA) is primarily recognized as an end-product of ascorbic acid (Asc, Vitamin C) catabolism, originating from carbohydrate metabolism. Although its precise physiological function within plants remains largely unknown, it is considered a specialized primary metabolite with restricted distribution frontiersin.orgnih.gov. Grapevines are noted for accumulating significant amounts of TA, with biosynthesis occurring in both their leaves and berries frontiersin.orgnih.gov.

Two principal pathways for TA biosynthesis have been identified in higher plants, both stemming from ascorbic acid:

Ascorbic Acid C4/C5 Pathway: This pathway, considered primary in grapes, involves the conversion of Asc to 2-keto L-gulonate. This intermediate then undergoes further transformations, including reduction to L-idonate and oxidation to 5-keto D-gluconate. This six-carbon intermediate is subsequently cleaved by an enzyme (currently uncharacterized) to yield a four-carbon intermediate, possibly tartaric acid semialdehyde, which is finally oxidized to tartaric acid frontiersin.orgnih.govresearchgate.net.

Ascorbic Acid C2/C3 Pathway: In this pathway, Asc is cleaved between carbons two and three. This cleavage results in the formation of oxalic acid and L-threonic acid. L-threonic acid is then oxidized to produce tartaric acid frontiersin.orgnih.govresearchgate.netscielo.brmdpi.com.

Ascorbic acid itself is synthesized in plants through various routes, including the Smirnoff-Wheeler pathway, which utilizes GDP-D-mannose and GDP-L-galactose as precursors, and potentially pathways involving myo-inositol or D-galacturonate researchgate.netscielo.brmdpi.comfrontiersin.org. The formation of tartaric acid from Asc may also play a role in regulating calcium concentrations within plant cells through the formation of calcium tartrate crystals scielo.br.

Metabolism by Microorganisms in the Gastrointestinal Tract

Humans, along with other mammals like rabbits, dogs, and rats, are unable to metabolize tartaric acid directly. Instead, dietary tartaric acid is primarily processed by microorganisms residing in the gastrointestinal tract, particularly within the large intestine frontiersin.orgnih.govnih.govbiorxiv.orghmdb.ca. Colonic bacteria ferment tartrate into Short Chain Fatty Acids (SCFA), which can then be absorbed by the host nih.gov.

A variety of bacteria, including species of E. coli, Pseudomonas, Clostridia, Enterobacteria, Enterococci, Micrococci, and Bacillus, are capable of degrading tartaric acid frontiersin.orgnih.govbiorxiv.org. Notably, some gut bacteria exhibit specificity for D-tartrate, despite its absence in natural dietary sources. Salmonella enterica serovar Typhimurium (S. Tm), for instance, possesses distinct stereospecific pathways for degrading both D- and L-tartrate biorxiv.org. The microbial metabolism of tartaric acid typically results in the release of carbon dioxide, with studies indicating that the 14C-label from metabolized tartrate is recovered as 14CO2, and it is not converted to oxalate (B1200264) nih.gov. Consequently, only a small fraction, approximately 15-20%, of consumed tartaric acid is excreted unchanged in urine hmdb.ca.

Role as a Human Xenobiotic Metabolite and Plant Metabolite

DL-Tartaric acid is recognized as both a plant metabolite and a human xenobiotic metabolite nih.govatamanchemicals.comscimplify.comatamanchemicals.com. In plants, it originates from carbohydrate metabolism and is considered an end-product of ascorbic acid catabolism frontiersin.orgnih.gov. In the context of human physiology, it is classified as a xenobiotic metabolite because it is not processed by human tissues but rather by the gut microbiota nih.govhmdb.ca. Tartaric acid also serves as a biomarker for the consumption of grapes and wine hmdb.ca. Elevated levels in urine can sometimes indicate the presence of yeast in the gut or bladder, or the consumption of tartrate-rich fruits hmdb.ca. In food applications, it functions as an antioxidant and is assigned the E number E334 nih.gov.

Environmental Degradation and Biodegradability Studies

Biodegradation in Aqueous Environments

Tartaric acid is characterized by its ready biodegradability in aqueous environments essedielleenologia.com. It is expected to degrade effectively in standard sewage treatment plants, and no significant pollution problems are associated with its presence in the environment atamanchemicals.comatamanchemicals.com. Studies on polymers derived from tartaric acid have also demonstrated varying degrees of biodegradability. For instance, poly(d-BTA-alt-EBTG) showed a biodegradation of 70%, compared to 32% for poly(l-BTA-alt-EBTG) and 43% for poly(meso-BTA-alt-EBTG) in biochemical oxygen demand (BOD) tests nih.gov.

Pathways of Degradation by Reactive Oxygen Species

Advanced oxidative processes (AOPs), such as the Fenton process, are effective in degrading tartaric acid. The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), was one of the earliest reported methods for eliminating tartaric acid rhhz.net. This process generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), which are responsible for the degradation of organic compounds rhhz.net.

The autoxidation of tartaric acid in the presence of iron can be initiated by the binding of molecular oxygen to a ferrous-tartrate complex, leading to the release of ROS like hydrogen peroxide researchgate.net. This can result in the formation of oxidized tartaric acid or dihydroxy maleic acid, alongside ferric-tartrate complexes researchgate.net. Under specific conditions, such as exposure to light in the presence of iron, tartaric acid degradation can yield products like glyoxylic acid researchgate.net. Superoxide radicals also contribute to degradation through mechanisms such as proton abstraction, nucleophilic substitution, and single electron transfer rhhz.net.

Compound List

this compound (DL-TA)

Ascorbic acid (Asc)

2-keto L-gulonate

L-idonate

5-keto D-gluconate

L-Threotetruronate acid

L-threonic acid

Oxalic acid (OA)

GDP-D-mannose

GDP-L-galactose

Myo-inositol

D-galacturonate

L-galactono-1,4-lactone (L-GL)

Short Chain Fatty Acids (SCFA)

D-tartrate

L-tartrate

Meso-tartaric acid

Hydrogen peroxide (H₂O₂)

Hydroxyl radicals (•OH)

Superoxide radicals (O₂•⁻)

Singlet oxygen (¹O₂)

Dihydroxy maleic acid

Glyoxylic acid

Potassium hydrogen tartrate (cream of tartar)

Potassium sodium tartrate (Rochelle salt)

Antimony potassium tartrate (Tartar Emetic)

Malic acid

Citric acid

Dehydroascorbate (DHA)

Glutathione (B108866) (GSH)

Oxidized glutathione (GSSG)

γ-EC

Biodegradation of this compound-Based Materials

This compound (TA) is a naturally occurring organic acid recognized for its biodegradability, with no significant pollution issues associated with its environmental presence. atamanchemicals.com Its environmental fate is primarily governed by microbial processes, where it serves as a carbon source for a variety of microorganisms. frontiersin.orgnih.govmdpi.com Research into the biodegradation of this compound and materials derived from it highlights its potential as a sustainable component in polymer science.

Microbial Degradation of this compound

The breakdown of this compound in the environment is facilitated by diverse microbial communities, operating through both aerobic and anaerobic pathways.

Aerobic Degradation: In aerobic conditions, bacteria such as Escherichia coli (E. coli) and various Pseudomonas species are capable of metabolizing D-tartrate. The typical degradation route involves the oxidation of tartrate to oxaloacetate or glycerate, which are then further processed into pyruvate, entering central metabolic pathways. frontiersin.orgnih.govmdpi.com Certain yeast species, including strains of Candida like Candida tartarivorans, have also been identified as possessing the capability to degrade tartaric acid. diagnosticsolutionslab.com

Anaerobic Degradation: Under anaerobic conditions, tartrate degradation is also carried out by specific bacterial groups. Studies have indicated that anaerobic environments often harbor a higher abundance of L-tartrate fermenters compared to those utilizing D- or meso-tartrate. d-nb.info These anaerobic microorganisms generally degrade tartrates via oxaloacetate. Genera such as Bacteroides, Acetivibrio, and Ilyobacter have been associated with the anaerobic fermentation of tartrates, yielding end products like acetate, formate, and carbon dioxide. d-nb.info

Biodegradation of this compound-Derived Polymers

This compound serves as a versatile monomer for the synthesis of biodegradable polymers, capitalizing on its inherent biocompatibility and susceptibility to microbial breakdown. Research has explored the incorporation of tartaric acid into various polymer structures to enhance their environmental profile.

Polyamides: Novel biodegradable polyamides synthesized using this compound and different diamines have demonstrated significant biodegradability. Microbiological studies, where soil bacterial isolates were cultured on media containing these polymers as the sole carbon source, confirmed their utilization as growth substrates, indicating their susceptibility to microbial degradation. tandfonline.comtandfonline.comresearchgate.net

Poly(ester-thioether)s: Tartaric acid-based poly(ester-thioether)s, synthesized through thiol-ene click polymerization, have undergone evaluation for their biodegradability using biochemical oxygen demand (BOD) and theoretical oxygen demand (TOD) analyses. These investigations revealed that the stereochemistry of the tartaric acid monomer influences the degradation rates. For instance, poly(d-BTA-alt-EBTG) derived from D-tartaric acid showed a biodegradation of 70% after 28 days, whereas poly(l-BTA-alt-EBTG) from L-tartaric acid degraded by 32%, and poly(meso-BTA-alt-EBTG) from meso-tartaric acid degraded by 43%. acs.orgnih.gov

Polymer TypeBiodegradation (% BOD/TOD after 28 days)Notes
Poly(l-BTA-alt-EBTG)32Derived from L-tartaric acid
Poly(d-BTA-alt-EBTG)70Derived from D-tartaric acid
Poly(meso-BTA-alt-EBTG)43Derived from meso-tartaric acid

Polycarbonates: Polycarbonates synthesized from tartaric acid derivatives, particularly those featuring pendant hydroxyl groups, have exhibited enhanced biodegradability. In hydrolysis tests conducted in phosphate (B84403) buffer at 37°C, these hydroxyl-functionalized polycarbonates achieved complete degradation within 150 minutes. Furthermore, when tested in activated sludge at 25°C, their BOD-biodegradability reached approximately 70% after 28 days, demonstrating a significantly faster degradation rate compared to polycarbonates with methoxy (B1213986) or isopropylidene groups. researchgate.net

Polymer TypeDegradation ConditionDegradation Metric
Polycarbonates with pendant hydroxyl groupsPhosphate buffer (37°C)Complete degradation within 150 min
Polycarbonates with pendant hydroxyl groupsActivated sludge (25°C)~70% BOD-biodegradability after 28 days
Polycarbonates with pendant methoxy/isopropylidene groupsPhosphate buffer (37°C) / Activated sludge (25°C)Slower degradation (comparative)

Chain-coupled Polyesters: A series of chain-coupled polyesters synthesized using tartaric acid as a base component has also been developed. The ability of microorganisms to utilize these polyesters as their sole carbon source in growth media signifies their susceptibility to biodegradation. researchgate.net

Compound List:

this compound

D-Tartrate

L-Tartrate

Oxaloacetate

Glycerate

Pyruvate

L-malic acid

1,4:3,6-dianhydrohexitols

L-threaric acid

Ascorbic acid

2-keto L-gulonate

L-idonate

5-keto D-gluconate

Tartaric acid semialdehyde

L-threonic acid

Oxalic acid

Potassium bitartrate (B1229483)

Polyamides

Poly(ester-thioether)s

Polycarbonates

BTA (3-butenyl tartrate)

EBTG (Ethylene bis(thioglycolate))

ED (1,2-ethanedithiol)

DTT (d,l-dithiothreitol)

Chain-coupled polyesters

Future Research Directions and Emerging Applications

Development of Novel Chiral Catalysts and Auxiliaries

DL-tartaric acid and its derivatives have long been recognized as valuable chiral building blocks in organic synthesis. nih.govwikipedia.org Future research is focused on harnessing their stereochemical information to develop more efficient and selective chiral catalysts and auxiliaries for asymmetric reactions.

One promising avenue is the synthesis of novel C2-symmetric N-spiro quaternary ammonium (B1175870) salts derived from tartaric acid. nih.gov These compounds have shown potential as phase-transfer catalysts in the asymmetric α-alkylation of glycine Schiff bases, achieving high enantioselectivities. nih.gov Further research will likely explore the modification of the aryl substituents and the optimization of reaction conditions to enhance their catalytic performance for a broader range of substrates. nih.gov

Additionally, tartaric acid-derived TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are being investigated as ligands in transition-metal catalysis. nih.gov The development of new tartrimides, which are rigid heterocyclic structures, is also a key area. These compounds serve as precursors to enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which are valuable as chiral ligands and sources for chiral lactams and lactones. researchgate.net

Table 1: Examples of Tartaric Acid-Derived Chiral Catalysts and Auxiliaries

Catalyst/Auxiliary TypePrecursorApplicationResearch Focus
N-spiro quaternary ammonium saltsTADDOLsAsymmetric α-alkylationOptimization of substituents and reaction conditions nih.gov
TADDOL-based ligandsTartaric acidTransition-metal catalysisSynthesis of novel ligand architectures nih.gov
TartrimidesTartaric acidAsymmetric synthesisConversion to chiral dihydroxy-, diamino-, or difluoropyrrolidines researchgate.net
Chiral dithioethersL-tartaric acidAsymmetric catalysisSynthesis of ligands with fixed sulfur configuration researchgate.net

Exploration of Advanced Bio-Based Synthesis Pathways

While chemical synthesis routes for this compound are well-established, there is a growing interest in developing sustainable and environmentally friendly bio-based production methods. nbinno.comresearchgate.net Future research is centered on optimizing microbial fermentation and enzymatic catalysis to produce tartaric acid from renewable feedstocks.

Microbial fermentation using various microorganisms to convert carbon sources like glucose into tartaric acid is a key area of investigation. nbinno.comchemicalbook.comziochemical.com For instance, Acetobacter suboxydans has been used to produce dextro-tartaric acid from glucose. google.com A significant challenge in fermentation is often the yield; therefore, metabolic engineering of microorganisms to enhance production efficiency is a critical future direction. mdpi.com

Enzymatic catalysis offers a more direct route, utilizing specific enzymes to convert precursors such as maleic acid or cis-epoxysuccinate into tartaric acid. nbinno.commdpi.com The use of cis-epoxysuccinate hydrolase (CESH) has been particularly successful in producing enantiomerically pure L(+)- and D(-)-tartaric acids. mdpi.comnih.gov Future work will likely focus on discovering and engineering novel CESHs with improved stability and activity, as well as developing efficient whole-cell catalyst systems to enhance industrial viability. mdpi.com

Table 2: Comparison of Tartaric Acid Synthesis Pathways

Synthesis PathwayPrecursorsKey FeaturesFuture Research Directions
Chemical SynthesisMaleic acid, Maleic anhydride (B1165640)High control over purity and yieldDevelopment of greener catalytic systems nbinno.comziochemical.com
Microbial FermentationGlucose, GlycerolUtilizes renewable feedstocksMetabolic engineering of microorganisms for higher yields chemicalbook.commdpi.com
Enzymatic CatalysisMaleic acid, cis-EpoxysuccinateHigh enantioselectivity, environmentally friendlyDiscovery and engineering of novel enzymes, process optimization nbinno.commdpi.com

Mechanistic Studies of Interactions in Complex Chemical Systems

A deeper understanding of the interactions of this compound in complex chemical systems is crucial for its application in various fields. Future research will employ advanced analytical and computational techniques to elucidate the mechanisms governing its behavior.

In the realm of supramolecular chemistry, the self-assembly of tartaric acid derivatives is being explored. acs.org Studies on amphiphilic tartaric acid derivatives reveal their ability to form molecular assemblies through hydrogen bonding. acs.org Understanding these noncovalent interactions is key to designing novel self-assembling materials with controlled microscopic morphologies. acs.org

The interaction of tartaric acid with metal ions is another area of intense study. nih.govtaylorandfrancis.com Potentiometric studies are used to determine the stability constants of metal-tartrate complexes, providing insights into their coordination chemistry. nih.govscirp.org These studies are important for applications ranging from mineral absorption in biological systems to the formulation of metal-containing products. scirp.org Furthermore, investigating the role of tartaric acid in corrosion processes, particularly its effect on the dissolution of metal oxides, will contribute to the development of more effective corrosion inhibitors. researchgate.net

Research is also delving into the binding interactions of tartaric acid with biomolecules, such as enzymes. nih.govnih.gov Studies on the inhibition of α-glucosidase by tartaric acid have shown that both acidic pH and direct binding contribute to the inhibitory effect. nih.govnih.govresearchgate.net Isothermal titration calorimetry and molecular docking are valuable tools for characterizing these interactions. nih.govnih.gov

Applications in Next-Generation Materials and Nanotechnology

The unique structural features of this compound make it an attractive building block for the creation of advanced materials with novel properties. Research in this area is expanding into nanotechnology and the development of functional polymers.

A significant area of development is the use of tartaric acid as a ligand in the synthesis of metal-organic frameworks (MOFs). nih.gov These porous crystalline materials have shown promise in environmental remediation. nih.gov For example, a trivalent iron-tartaric acid MOF has been successfully used as a catalyst for the ozonation of succinonitrile. nih.gov Future research will likely focus on synthesizing new tartrate-based MOFs with tailored pore sizes and functionalities for specific applications, such as drug delivery and gas storage. rsc.orgresearchgate.net

In the field of polymer chemistry, tartaric acid is being investigated as a bio-based component for the production of biodegradable plastics. kamalachemicals.com It serves as a precursor in the synthesis of polylactic acid (PLA), offering a sustainable alternative to petroleum-based plastics. kamalachemicals.com Furthermore, tartaric acid-based esters are being developed as bio-based plasticizers for poly(vinyl chloride) (PVC), with research focusing on how the length of the alkyl side chains affects the properties of the resulting polymer blends. acs.org

The chiral nature of tartaric acid is also being exploited in the formation of chiral molecular assemblies and superstructures. acs.orgntnu.no Understanding the mechanisms of isomerization is crucial for synthesizing optically pure tartaric acid-based surfactants, which are precursors for creating chiral liposomes and other nanostructures with potential applications in drug delivery and enantioselective separations. ntnu.no

Environmental Remediation and Sustainable Chemical Processes

The environmentally benign nature of this compound makes it a promising candidate for use in sustainable chemical processes and environmental remediation efforts.

Tartaric acid's ability to chelate metal ions is being explored for the remediation of heavy metal contamination. Its multiple carboxyl and hydroxyl groups allow for strong coordination with metal ions, forming stable water-soluble complexes that can facilitate the removal of toxic metals from contaminated soil and water. taylorandfrancis.commdpi.com For instance, it has been used in the leaching of rare earth elements from coal ash. mdpi.com

In the realm of green chemistry, tartaric acid is being investigated as a sustainable catalyst and reaction medium. researchgate.net Its use as a biodegradable and non-toxic catalyst aligns with the principles of green chemistry. researchgate.net Furthermore, electrochemical methods for tartaric acid production from precursors like oxalic and glyoxylic acids are being developed as a more sustainable alternative to traditional chemical synthesis. acs.orgtudelft.nlacs.org Techno-economic analyses suggest that these electrochemical routes have the potential for industrial-scale implementation. acs.orgtudelft.nl

The development of tartaric acid-based biodegradable plastics and plasticizers also contributes to more sustainable practices by reducing the reliance on fossil fuels and mitigating plastic pollution. kamalachemicals.comacs.org

Q & A

Q. What are the key steps and reaction parameters in the chemical synthesis of racemic DL-tartaric acid?

this compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The reaction produces epoxy-succinic acid as an intermediate, which is subsequently hydrolyzed by boiling to yield racemic this compound. Critical parameters include:

  • Catalyst concentration (e.g., potassium tungstate)
  • Temperature control during hydrolysis (boiling conditions)
  • Isolation methods (centrifugation, washing, drying) . Experimental Design Tip : Optimize hydrogen peroxide stoichiometry to minimize side reactions and maximize yield.

Q. How are the structural and stereochemical properties of this compound characterized?

this compound crystallizes in a trans-like conformation, distinct from other tartaric acid salts. Key analytical methods include:

  • X-ray crystallography : Resolves crystal packing and stereoisomer arrangement (e.g., trans vs. cis forms) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition temperatures .
  • Vibrational spectroscopy : IR and Raman spectroscopy confirm functional groups (e.g., carboxylic and hydroxyl groups) .

Q. What are the thermodynamic properties of this compound, and how are they measured?

Combustion calorimetry is the primary method for determining thermodynamic data. Key values include:

PropertyValue (kJ/mol)MethodReference
ΔcH°solid (combustion)-1154CcbDunken and Wolf
ΔcH°solid (combustion)-1142 ± 0.3CcbCoops and Verkade
Discrepancies arise from differences in experimental conditions (e.g., temperature, purity) .

Advanced Research Questions

Q. How can diastereomeric salt crystallization be optimized for the optical resolution of this compound?

Resolution involves forming salts with chiral bases (e.g., L-lysine) and exploiting solubility differences. Methodological considerations:

  • Solvent selection : Polar solvents (e.g., water-ethanol mixtures) enhance salt solubility .
  • pH control : Adjust to stabilize the diastereomeric complex.
  • Crystallization kinetics : Slow cooling improves enantiomer separation efficiency . Data Contradiction Note : Yield variability may stem from impurities in starting materials or incomplete racemization .

Q. What are the nephrotoxic effects of this compound, and how do they impact pharmaceutical research?

Unlike the L(+)-isomer, this compound exhibits slower renal clearance, leading to kidney accumulation and potential toxicity. Key findings:

  • Animal studies : Daily doses >3 g/kg body weight cause renal weight gain and histopathological changes .
  • Implications : Avoid this compound in drug formulations; use L(+)-tartaric acid for FDA compliance .

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) or catalytic systems?

this compound coordinates with metals (e.g., bismuth) via carboxylic and hydroxyl groups, forming complexes with applications in catalysis. Example protocol:

  • Synthesis of bismuth tartrate : React this compound with basic bismuth nitrate at 70°C for 1–2 hours.
  • Characterization : Use XRD for crystallinity analysis and IR/Raman spectroscopy to confirm bonding modes . Advanced Tip : Compare this compound with meso-tartaric acid in nanoparticle synthesis for morphology control .

Q. What challenges arise in reconciling conflicting thermodynamic data for this compound?

Discrepancies in combustion enthalpy (e.g., -1154 vs. -1142 kJ/mol) stem from:

  • Sample purity : Trace water or impurities alter measured values.
  • Calorimetric techniques : Differences in bomb calorimeter calibration or Washburn corrections . Resolution Strategy : Cross-validate data using multiple methods (e.g., DSC and combustion calorimetry).

Methodological Tables

Table 1 : Comparison of this compound Synthesis Methods

MethodStarting MaterialCatalystYield (%)PurityReference
Maleic acid oxidationMaleic acidK₂WO₄/H₂O₂~75>99%
Biomass fermentation*Grape byproductsMicrobial~60~95%[Patent]

*Note: Fermentation methods are less common for this compound due to enantiomeric preference in nature .

Table 2 : Key Spectroscopic Peaks for this compound

Functional GroupIR (cm⁻¹)Raman (cm⁻¹)Assignment
C=O1730–17001725Stretching vibration
O-H3400–25003450Broad, hydrogen bonding
C-O1250–11501230Stretching vibration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tartaric acid
Reactant of Route 2
DL-Tartaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.